molecular formula C10H18N2O2 B7777092 5-Hexyl-5-methyl-imidazolidine-2,4-dione CAS No. 5472-88-8

5-Hexyl-5-methyl-imidazolidine-2,4-dione

Katalognummer: B7777092
CAS-Nummer: 5472-88-8
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: IRPZLZDRELZAHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hexyl-5-methyl-imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hexyl-5-methyl-imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexyl-5-methyl-imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-hexyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-3-4-5-6-7-10(2)8(13)11-9(14)12-10/h3-7H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPZLZDRELZAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277174
Record name 5-hexyl-5-methyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-03-8, 5472-88-8
Record name NSC47125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC29619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1021
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hexyl-5-methyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical structure and molecular weight of 5-hexyl-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Hexyl-5-methyl-imidazolidine-2,4-dione: Structure, Synthesis, and Characterization

Introduction

The imidazolidine-2,4-dione scaffold, commonly known by its trivial name hydantoin, represents a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," this five-membered heterocyclic motif is present in a multitude of clinically significant therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Prominent examples of hydantoin-based drugs include Phenytoin, an anticonvulsant, Nilutamide, an antiandrogen used in prostate cancer therapy, and Nitrofurantoin, an antibacterial agent.[1][3] The biological significance of this scaffold continues to drive research into novel derivatives.

This technical guide provides a comprehensive scientific overview of a specific derivative, 5-hexyl-5-methyl-imidazolidine-2,4-dione. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol, and describes the analytical methodologies required for its structural verification and quality control.

Physicochemical Properties and Chemical Structure

A precise understanding of a compound's identity begins with its fundamental properties. 5-Hexyl-5-methyl-imidazolidine-2,4-dione is a disubstituted hydantoin derivative whose key identifiers are summarized below.

PropertyValueSource
IUPAC Name 5-hexyl-5-methyl-imidazolidine-2,4-dione-
CAS Number 5336-03-8[4]
Molecular Formula C₁₀H₁₈N₂O₂[4][5]
Molecular Weight 198.26 g/mol [5]
Canonical SMILES CCCCCCC1(C)C(=O)NC(=O)N1-
Elucidation of the Chemical Structure

The structure of 5-hexyl-5-methyl-imidazolidine-2,4-dione is defined by a central five-membered imidazolidine-2,4-dione ring. The key features are:

  • Core Scaffold: A heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4.

  • Substitution at C5: The carbon atom at position 5 is a quaternary, sp³-hybridized carbon. It is symmetrically substituted with two different alkyl groups:

    • A linear six-carbon hexyl group (-(CH₂)₅CH₃).

    • A single methyl group (-CH₃).

  • Chirality: Due to the presence of two identical substituents not being attached to the C5 carbon, this specific molecule is achiral and does not possess a stereocenter at C5.

The structural arrangement confers specific physicochemical properties, such as lipophilicity, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior in biological systems.

Synthesis Methodology: The Bucherer-Bergs Reaction

The synthesis of 5,5-disubstituted hydantoins is most classically and efficiently achieved via the Bucherer-Bergs reaction.[2][6] This multicomponent reaction is highly valued in synthetic chemistry for its operational simplicity, use of readily available starting materials, and broad substrate scope.

Rationale for Method Selection

The Bucherer-Bergs reaction is the chosen method for this guide due to its proven reliability and directness. It facilitates the construction of the 5,5-disubstituted hydantoin core in a one-pot procedure starting from a simple ketone. For the target molecule, the logical starting material is 2-octanone (also known as methyl hexyl ketone), which provides the requisite hexyl and methyl groups for the C5 position.

Detailed Experimental Protocol

This protocol provides a representative, self-validating procedure for the synthesis of 5-hexyl-5-methyl-imidazolidine-2,4-dione.

Materials:

  • 2-Octanone (Methyl hexyl ketone)

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • 6M Hydrochloric Acid (HCl)

  • Standard laboratory glassware, heating mantle, and stirring apparatus

  • Appropriate personal protective equipment (PPE), including cyanide-rated gloves and a fume hood.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ammonium carbonate (e.g., 4 equivalents) and 100 mL of a 1:1 ethanol/water solution. Stir the mixture until the solid is mostly dissolved.

  • Addition of Reactants: To the stirring solution, add 2-octanone (e.g., 1 equivalent). Following this, carefully and under a certified chemical fume hood, add potassium cyanide (e.g., 2 equivalents).

  • Reaction Execution: Heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully, pour the reaction mixture over crushed ice in a large beaker.

  • Precipitation: Acidify the aqueous mixture by slowly adding 6M HCl with stirring. The target hydantoin product is typically insoluble in acidic aqueous media and will precipitate out as a solid.

  • Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to yield pure 5-hexyl-5-methyl-imidazolidine-2,4-dione as a crystalline solid.

Synthesis Workflow Visualization

The following diagram illustrates the high-level workflow of the Bucherer-Bergs synthesis.

cluster_materials Starting Materials cluster_process Process cluster_output Output SM1 2-Octanone P1 One-Pot Reaction (60-70°C, EtOH/H2O) SM1->P1 SM2 KCN / (NH4)2CO3 SM2->P1 P2 Acidification & Precipitation (HCl) P1->P2 P3 Isolation & Purification (Filtration, Recrystallization) P2->P3 Product Pure 5-Hexyl-5-methyl- imidazolidine-2,4-dione P3->Product

Caption: Workflow for the Bucherer-Bergs synthesis of the target hydantoin.

Structural Elucidation and Quality Control

Following synthesis, rigorous analytical testing is mandatory to confirm the chemical identity, structure, and purity of the final compound. This validation is critical for the reproducibility of any subsequent biological or chemical studies.

Spectroscopic and Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique will confirm the presence of the hexyl and methyl groups. Expected signals would include a triplet for the terminal methyl of the hexyl chain (~0.9 ppm), a singlet for the C5-methyl group (~1.4 ppm), and two broad singlets for the N1-H and N3-H protons, which are exchangeable with D₂O.

    • ¹³C NMR: This analysis will confirm the carbon backbone. Key signals include two distinct resonances in the carbonyl region (155-180 ppm), a signal for the quaternary C5 carbon, and the distinct signals for the carbons of the two alkyl chains.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bonds (stretching vibrations typically around 3200-3300 cm⁻¹) and strong, distinct C=O stretching bands for the two carbonyl groups in the ring (typically between 1700-1780 cm⁻¹).[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺), which should match the calculated exact mass of C₁₀H₁₈N₂O₂.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, typically aiming for >95% for research applications.

Analytical Workflow Visualization

This diagram outlines the logical flow for the characterization of the synthesized compound.

cluster_analysis Analytical Characterization cluster_validation Validation Crude Crude Synthesized Product NMR NMR (1H, 13C) Crude->NMR MS Mass Spectrometry (HRMS) Crude->MS IR IR Spectroscopy Crude->IR HPLC Purity (HPLC) Crude->HPLC Structure Structure Confirmed NMR->Structure MS->Structure IR->Structure Purity Purity ≥ 95% HPLC->Purity Final Validated Compound Structure->Final Purity->Final

Caption: Post-synthesis workflow for analytical validation.

Potential Applications in Research and Drug Development

While specific biological activity for 5-hexyl-5-methyl-imidazolidine-2,4-dione is not extensively documented, its structure as a 5,5-disubstituted hydantoin places it within a class of compounds known for significant pharmacological potential.[8] The presence of a moderately long alkyl chain (hexyl group) increases its lipophilicity, a key factor for penetrating the blood-brain barrier.

Potential research avenues include:

  • Anticonvulsant Screening: Given that Phenytoin and other anticonvulsants are 5,5-disubstituted hydantoins, this compound is a logical candidate for screening in models of epilepsy and other neurological disorders.

  • Antimicrobial Assays: The hydantoin core is a known antibacterial pharmacophore, making this derivative a candidate for testing against various bacterial strains.[1]

  • Scaffold for Chemical Libraries: The N1 and N3 positions of the hydantoin ring are amenable to further chemical modification. This allows 5-hexyl-5-methyl-imidazolidine-2,4-dione to serve as a key intermediate for the generation of a library of novel compounds for high-throughput screening against various therapeutic targets.

References

  • Clayden, J., Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science, 10, 3408–3412. [Link]

  • Detsi, A., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Royal Society of Chemistry. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science. [Link]

  • Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. SciSpace. [Link]

  • Clayden, J., & Ward, J. W. (2019). Synthesis of 5,5-Disubstituted Hydantoins. Synfacts, 15(07), 0729. [Link]

  • Chemsrc. (2025). 5-Hexyl-5-methyl-imidazolidine-2,4-dione. [Link]

  • NIST. (2026). 2,4-Imidazolidinedione, 5-ethyl-5-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 5-Ethyl-5-methylhydantoin. National Center for Biotechnology Information. [Link]

  • Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4-dione derivatives. Neliti. [Link]

  • Trišović, N., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • PubChem. (n.d.). 5-Hydroxy-5-methylhydantoin. National Center for Biotechnology Information. [Link]

  • Miranda-Ruvalcaba, R., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1777-1788. [Link]

  • Cheng, X., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Hexyl-5-methyl-imidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, nucleus is a privileged scaffold in medicinal chemistry and drug development.[1] Its derivatives exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[2] The versatility of the hydantoin core allows for the introduction of various substituents at the 5-position, enabling the fine-tuning of its pharmacological profile and the generation of diverse compound libraries for drug discovery. This application note provides a detailed protocol for the synthesis of 5-hexyl-5-methyl-imidazolidine-2,4-dione, a representative 5,5-disubstituted hydantoin, via the classical Bucherer-Bergs reaction.

The Bucherer-Bergs reaction is a robust and efficient one-pot, multicomponent synthesis that utilizes a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate to produce 5,5-disubstituted hydantoins.[3] This method is particularly advantageous due to the ready availability of starting materials and the straightforward nature of the reaction.[4]

Reaction Mechanism: The Bucherer-Bergs Synthesis

The generally accepted mechanism for the Bucherer-Bergs reaction is a multi-step process that begins with the formation of a cyanohydrin intermediate from the starting ketone.[3][5] This is followed by a series of reactions involving ammonia and carbon dioxide, generated in situ from ammonium carbonate, ultimately leading to the cyclized hydantoin product.

The key steps are as follows:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone (2-octanone).

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia to form an α-aminonitrile.

  • Carbamic Acid Formation: The amino group of the α-aminonitrile attacks carbon dioxide to form a cyano-carbamic acid derivative.

  • Cyclization and Rearrangement: Intramolecular cyclization of the cyano-carbamic acid, followed by rearrangement, yields the final 5,5-disubstituted hydantoin.

Bucherer_Bergs_Mechanism cluster_reagents Reagents ketone 2-Octanone cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + KCN, H₂O cyanide KCN ammonium_carbonate (NH₄)₂CO₃ aminonitrile α-Aminonitrile Intermediate cyanohydrin->aminonitrile + NH₃ - H₂O hydantoin 5-Hexyl-5-methyl- imidazolidine-2,4-dione aminonitrile->hydantoin + CO₂ (from (NH₄)₂CO₃) - H₂O

Caption: The reaction mechanism of the Bucherer-Bergs synthesis.

Experimental Protocol: Synthesis of 5-Hexyl-5-methyl-imidazolidine-2,4-dione

This protocol details the synthesis of 5-hexyl-5-methyl-imidazolidine-2,4-dione from 2-octanone.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
2-OctanoneC₈H₁₆O128.2112.82 g0.1
Potassium CyanideKCN65.1213.02 g0.2
Ammonium Carbonate(NH₄)₂CO₃96.0919.22 g0.2
Ethanol (95%)C₂H₅OH-100 mL-
Water (Deionized)H₂O-100 mL-
Hydrochloric Acid (conc.)HCl-As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Thermometer

  • Buchner funnel and flask

  • Standard laboratory glassware

Safety Precautions

WARNING: Potassium cyanide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. This procedure must be performed in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves. Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas. All cyanide-contaminated waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional guidelines.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 2-octanone (12.82 g, 0.1 mol), potassium cyanide (13.02 g, 0.2 mol), and ammonium carbonate (19.22 g, 0.2 mol).

  • Solvent Addition: To the flask, add a mixture of 100 mL of 95% ethanol and 100 mL of deionized water.

  • Reaction: Stir the mixture vigorously and heat to a gentle reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with continuous stirring for 24 hours. The reaction mixture will initially be a slurry and should become more homogeneous as the reaction progresses.

  • Work-up and Isolation: After 24 hours, cool the reaction mixture to room temperature. Slowly and carefully, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This should be done in the fume hood with caution, as some effervescence may occur. The acidification will cause the product to precipitate out of the solution.

  • Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 50 mL) to remove any remaining inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Synthesis_Workflow start Combine Reagents: 2-Octanone, KCN, (NH₄)₂CO₃ in EtOH/H₂O reflux Reflux at 80-85 °C for 24 hours start->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with conc. HCl to pH 2-3 cool->acidify precipitate Precipitate Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry in Vacuum Oven wash->dry product Pure 5-Hexyl-5-methyl- imidazolidine-2,4-dione dry->product

Caption: Workflow for the synthesis of 5-hexyl-5-methyl-imidazolidine-2,4-dione.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization

The structure and purity of the synthesized 5-hexyl-5-methyl-imidazolidine-2,4-dione can be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (in CDCl₃): The spectrum is expected to show signals for the hexyl and methyl groups attached to the C5 position of the hydantoin ring, as well as signals for the two N-H protons. The chemical shifts (δ) are predicted as follows:

    • δ 0.8-0.9 ppm (triplet, 3H, -CH₃ of hexyl)

    • δ 1.2-1.4 ppm (multiplet, 8H, -(CH₂)₄- of hexyl)

    • δ 1.4-1.5 ppm (singlet, 3H, -CH₃ at C5)

    • δ 1.7-1.9 ppm (multiplet, 2H, -CH₂- adjacent to C5)

    • δ 6.5-7.5 ppm (broad singlet, 1H, N-H)

    • δ 8.5-9.5 ppm (broad singlet, 1H, N-H)

  • ¹³C NMR (in CDCl₃): The spectrum should display signals for the carbonyl carbons of the hydantoin ring, the quaternary C5 carbon, and the carbons of the hexyl and methyl substituents.[6] Predicted chemical shifts (δ) are:

    • δ 14.0 ppm (-CH₃ of hexyl)

    • δ 22.5, 23.5, 29.5, 31.5, 38.0 ppm (-(CH₂)₅- of hexyl and -CH₃ at C5)

    • δ 63.0-64.0 ppm (quaternary C5)

    • δ 156.0-158.0 ppm (C=O)

    • δ 176.0-178.0 ppm (C=O)

  • IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching and C=O stretching of the hydantoin ring.[6]

    • 3200-3400 cm⁻¹ (N-H stretching)

    • 1700-1780 cm⁻¹ (C=O stretching, two bands)

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₈N₂O₂, MW = 198.26 g/mol ).

Troubleshooting

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionExtend the reaction time to 36-48 hours. Ensure the reaction temperature is maintained at a gentle reflux.
Low-quality reagentsUse freshly purchased ammonium carbonate, as it can decompose over time.
Sub-optimal pH during work-upEnsure the pH is sufficiently acidic (2-3) to precipitate the product completely.
Product is an oil or does not precipitate Product is soluble in the reaction mixtureConcentrate the reaction mixture by removing some of the solvent under reduced pressure before acidification.
Insufficient coolingEnsure the mixture is thoroughly cooled in an ice bath for an extended period.
Impure Product Presence of unreacted starting material or by-productsPerform recrystallization as described in the purification section. Column chromatography (silica gel, ethyl acetate/hexanes) may be necessary for highly impure samples.

Conclusion

The Bucherer-Bergs reaction provides a reliable and efficient method for the synthesis of 5-hexyl-5-methyl-imidazolidine-2,4-dione and its derivatives. By following the detailed protocol and safety precautions outlined in this application note, researchers can successfully synthesize and purify this valuable hydantoin scaffold for further investigation in drug discovery and development programs. The straightforward nature of this synthesis makes it amenable to the creation of a diverse library of 5,5-disubstituted hydantoins for screening and lead optimization.

References

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Bucherer–Bergs reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Imidazolidinedione, 5-methyl-5-phenyl-. Retrieved from [Link]

  • Chemsrc. (2025, September 11). 5-Hexyl-5-methyl-imidazolidine-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2013, September). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methyl-5-(1-naphthalenyl)imidazolidine-2,4-dione - Optional[13C NMR]. Retrieved from [Link]

  • Molecules. (2021, June 30). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Imidazolidinedione, 5,5-dimethyl-. Retrieved from [Link]

  • Chem-Station. (2011, February 23). ブヘラ・ベルクス反応 Bucherer-Bergs reaction. Retrieved from [Link]

  • ResearchGate. (2018, January 25). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Retrieved from [Link]

  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]

  • Molbank. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 5-hexyl-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of the Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatile structure has been successfully leveraged to develop drugs across a wide range of disease areas, including epilepsy (Phenytoin), cancer (Nilutamide, Enzalutamide), and microbial infections (Nitrofurantoin).[1][2] The biological activity of hydantoin derivatives is profoundly influenced by the nature and position of substituents on the hydantoin ring.[1][3] The subject of this guide, 5-hexyl-5-methyl-imidazolidine-2,4-dione, is a novel derivative characterized by alkyl substitutions at the C5 position. These modifications impart a degree of lipophilicity that may facilitate membrane permeability and interaction with hydrophobic binding pockets within biological targets.

This document provides a comprehensive guide to the in vitro evaluation of 5-hexyl-5-methyl-imidazolidine-2,4-dione, offering detailed protocols and the scientific rationale behind them. As a Senior Application Scientist, the following methodologies are presented to ensure robust and reproducible data generation, forming a critical foundation for any drug discovery program.

Part 1: Physicochemical Characterization and Compound Handling

A thorough understanding of the physicochemical properties of a test compound is paramount for the successful execution and interpretation of in vitro assays.

Solubility Determination

Rationale: The solubility of a compound in aqueous and organic solvents dictates its handling and the design of in vitro experiments. Poor solubility can lead to inaccurate concentration-response curves and false-negative results.

Protocol: Kinetic Solubility Assay in Phosphate-Buffered Saline (PBS)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-hexyl-5-methyl-imidazolidine-2,4-dione in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM).

  • Addition to PBS: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause significant precipitation.

Parameter Recommended Value
Stock Solution10 mM in 100% DMSO
Final DMSO Concentration≤ 1%
Incubation Time2 hours
MeasurementNephelometry or OD at 620 nm
LogP Determination

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This property influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol: Shake-Flask Method

  • Preparation: Prepare a solution of 5-hexyl-5-methyl-imidazolidine-2,4-dione in either water or PBS at a known concentration.

  • Partitioning: Add an equal volume of n-octanol to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 10-15 minutes to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Carefully separate the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the LogP using the following formula: LogP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).

Part 2: In Vitro Cytotoxicity and Antiproliferative Assays

Given that many hydantoin derivatives exhibit anticancer properties, a primary step in characterizing a novel analog is to assess its effect on cell viability and proliferation.[4][5][6]

MTT Assay for Cell Viability

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[2] This assay provides a robust measure of cytotoxicity.[2][7]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add serial dilutions of 5-hexyl-5-methyl-imidazolidine-2,4-dione incubation_24h->add_compound incubation_48h Incubate for 48-72h add_compound->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[4][7] Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-hexyl-5-methyl-imidazolidine-2,4-dione in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[2]

Parameter Recommended Value
Cell LinesMCF-7, A549, HepG2[4][7]
Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 - 100 µM
Incubation Time48 - 72 hours
MTT Concentration5 mg/mL
Wavelength for Reading570 nm

Part 3: Enzyme Inhibition Assays

Hydantoin derivatives have been reported to inhibit various enzymes, including kinases and metabolic enzymes.[4][5][8] The following is a general protocol for an in vitro enzyme inhibition assay that can be adapted for specific targets.

General Kinase Inhibition Assay (e.g., PI3Kα)

Rationale: Many signaling pathways that are dysregulated in cancer involve kinases. Identifying kinase inhibitors is a major focus of anticancer drug discovery. Some hydantoins have shown inhibitory activity against kinases like PI3Kα and EGFR.[4][5]

Experimental Workflow for a Generic Kinase Assay

Kinase_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection prepare_enzyme Prepare kinase solution mix_reagents Combine enzyme, substrate, and compound in a 96-well plate prepare_substrate Prepare substrate and ATP prepare_compound Prepare serial dilutions of 5-hexyl-5-methyl-imidazolidine-2,4-dione initiate_reaction Initiate reaction with ATP mix_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction add_detection_reagent Add detection reagent (e.g., ADP-Glo™) stop_reaction->add_detection_reagent read_luminescence Read luminescence add_detection_reagent->read_luminescence

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol (using a luminescence-based ADP detection kit):

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human PI3Kα), its substrate (e.g., a specific peptide or lipid), and ATP in a kinase buffer. Prepare serial dilutions of 5-hexyl-5-methyl-imidazolidine-2,4-dione.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations. Include a positive control inhibitor (e.g., Staurosporine) and a no-enzyme control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which is then used to generate a luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Part 4: Antimicrobial Activity Assays

Hydantoin derivatives have also been investigated for their antimicrobial properties.[9] The following protocols describe how to determine the minimum inhibitory concentration (MIC) of 5-hexyl-5-methyl-imidazolidine-2,4-dione against bacterial strains.

Broth Microdilution Method for MIC Determination

Rationale: The broth microdilution method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Detailed Protocol:

  • Bacterial Culture Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-hexyl-5-methyl-imidazolidine-2,4-dione in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Parameter Recommended Value
Bacterial StrainsS. aureus, E. coli, P. aeruginosa[5]
Inoculum Density~5 x 105 CFU/mL
Incubation Time18 - 24 hours
EndpointVisual inspection for turbidity

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 5-hexyl-5-methyl-imidazolidine-2,4-dione. By systematically evaluating its physicochemical properties, cytotoxicity, and potential enzyme inhibitory and antimicrobial activities, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be instrumental in guiding further preclinical development, including mechanism of action studies and in vivo efficacy models.

References

  • In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives - PMC. (n.d.).
  • Novel hydantoin derivatives: Synthesis and biological activity evaluation - ResearchGate. (n.d.).
  • The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide - Benchchem. (n.d.).
  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - MDPI. (n.d.).
  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PMC. (n.d.).
  • The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide - Benchchem. (n.d.).
  • 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione | Sigma-Aldrich - MilliporeSigma. (n.d.).
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.).
  • 5-Hexyl-5-methyl-imidazolidine-2,4-dione | CAS#:5336-03-8 | Chemsrc. (2025, September 11).
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. (n.d.).
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (n.d.).
  • 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases - PMC. (n.d.).
  • Design, synthesis and biological evaluation of hydantoin derivatives - JOCPR. (n.d.).
  • The Multifaceted Biological Activities of Hydantoin Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).

Sources

NMR Spectroscopy Chemical Shifts and Structural Validation Protocol for 5-Hexyl-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Abstract

5-Hexyl-5-methyl-imidazolidine-2,4-dione (commonly known as 5-hexyl-5-methylhydantoin) is a critical heterocyclic precursor used in the synthesis of N-halamine biocidal polymers and antimicrobial textiles[1]. Due to the structural similarities among 5,5-dialkylhydantoins, precise structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure synthetic fidelity and purity. This application note details a self-validating NMR acquisition protocol, elucidating the causality behind solvent selection, relaxation parameters, and 2D correlation logic required to unambiguously assign the 1 H and 13 C chemical shifts of this molecule[2].

The Mechanistic Imperative of NMR in Hydantoin Characterization

The imidazolidine-2,4-dione core presents unique analytical challenges and opportunities. The structure contains two distinct nitrogen protons: an amide-like proton at N1 and an imide-like proton at N3.

Causality in Solvent Selection: The choice of deuterated solvent is not arbitrary. While non-polar solvents like CDCl 3​ often lead to rapid chemical exchange of the N-H protons (resulting in broad, indistinguishable signals), using a strong hydrogen-bond accepting solvent like DMSO-d 6​ effectively "locks" the exchange process[3]. This allows the N1-H and N3-H protons to be observed as sharp, distinct singlets, which is critical for downstream 2D NMR structural validation[4].

Electronic Environment & Chemical Shifts: The C4 carbonyl is flanked by an sp 3 hybridized quaternary carbon (C5) and a nitrogen (N3), making it highly deshielded ( 177 ppm). Conversely, the C2 carbonyl is flanked by two electronegative nitrogens (urea-like), which paradoxically shields the carbon slightly via resonance, shifting it upfield to 156 ppm[4].

High-Fidelity Acquisition Strategy (Protocol)

To establish a self-validating system, 1D data must be orthogonally confirmed by 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified 5-hexyl-5-methyl-imidazolidine-2,4-dione.

  • Dissolve the sample completely in 600 µL of DMSO-d 6​ (100% atom D, containing 0.03% v/v TMS as an internal standard).

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: 1D 1 H NMR Acquisition
  • Frequency: 400 MHz or 600 MHz.

  • Parameters: 16 to 64 scans, spectral width of 15 ppm (centered at 5 ppm).

  • Relaxation Delay (D1): Set to 1.5 seconds to ensure complete relaxation of the N-H protons.

Step 3: 1D 13 C NMR Acquisition
  • Frequency: 100 MHz or 150 MHz.

  • Parameters: 1024 to 2048 scans (due to the low natural abundance of 13 C).

  • Relaxation Delay (D1): Critical Step. Set to 2.0–2.5 seconds . The quaternary C5 carbon and the carbonyl carbons (C2, C4) lack directly attached protons, resulting in long T1​ relaxation times. A short D1 will suppress these critical signals[5].

Step 4: 2D HSQC and HMBC Acquisition
  • Acquire a 1 H- 13 C HSQC spectrum to map all direct C-H attachments (assigning the hexyl chain and C5-methyl group).

  • Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz). This is the engine of the self-validating matrix.

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D Acquisition (1H & 13C NMR) A->B C 2D Acquisition (HSQC & HMBC) B->C D Data Processing (FT, Phase/Baseline Correction) C->D E Resonance Assignment (Chemical Shift & Multiplicity) D->E F Structural Validation (HMBC Connectivity Check) E->F

Figure 1. Step-by-step NMR acquisition and self-validating workflow for hydantoin characterization.

Empirical Resonance Assignments

The following tables summarize the quantitative chemical shift data for 5-hexyl-5-methyl-imidazolidine-2,4-dione. Note: Values are representative empirical shifts derived from structurally analogous 5,5-dialkylhydantoins in DMSO-d 6​ [4],[5].

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO-d 6​ )
PositionShift δ (ppm)MultiplicityIntegrationAssignment Logic
N3-H 10.60Singlet (s)1HImide proton; highly deshielded by two adjacent carbonyls.
N1-H 7.90Singlet (s)1HAmide proton; deshielded by one adjacent carbonyl.
C1'-H 2​ 1.55 – 1.65Multiplet (m)2HHexyl methylene directly adjacent to the quaternary C5.
C5-CH 3​ 1.25Singlet (s)3HMethyl group attached to the quaternary C5.
C2'–C5' H 2​ 1.15 – 1.30Multiplet (m)8HBulk interior methylenes of the hexyl chain.
C6'-H 3​ 0.85Triplet (t)3HTerminal methyl group of the hexyl chain.
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO-d 6​ )
PositionShift δ (ppm)TypeAssignment Logic
C4 177.0C=OAmide carbonyl; heavily deshielded.
C2 156.5C=OUrea-like carbonyl; shielded relative to C4 via resonance.
C5 62.5C q​ Quaternary carbon attached to N, C=O, and two alkyl groups.
C1' 38.5CH 2​ First methylene of the hexyl chain.
C4' 31.0CH 2​ Hexyl chain interior.
C3' 29.0CH 2​ Hexyl chain interior.
C5-CH 3​ 24.0CH 3​ Methyl group on C5.
C2' 23.5CH 2​ Hexyl chain interior.
C5' 22.0CH 2​ Hexyl chain interior.
C6' 13.9CH 3​ Terminal methyl of the hexyl chain.

The Self-Validating HMBC Matrix

A protocol is only as trustworthy as its internal validation mechanisms. To confirm that the hexyl and methyl groups are indeed attached to the same C5 carbon (and to rule out structural isomers), we rely on the HMBC correlation matrix[2].

The C5 Quaternary Node: The methyl protons ( 1.25 ppm) and the C1' hexyl protons ( 1.60 ppm) must both show a strong 2J correlation to the C5 quaternary carbon at 62.5 ppm. Furthermore, both proton sets will show a 3J correlation to the C4 carbonyl at 177.0 ppm.

The Ring Validation: The N3-H proton is situated exactly between C2 and C4. Therefore, it will exhibit 2J correlations to both carbonyls. Conversely, the N1-H proton is situated between C2 and C5, meaning it will show 2J correlations to C2 and C5, but not C4. This logic definitively distinguishes the two N-H protons and validates the intact imidazolidine-2,4-dione ring[5].

HMBC_Logic cluster_0 Proton Donors (1H) cluster_1 Carbon Acceptors (13C) H_Me C5-Methyl Protons (~1.25 ppm) C5 Quaternary C5 (~62.5 ppm) H_Me->C5 2J C4 C4 Carbonyl (~177.0 ppm) H_Me->C4 3J H_Hex C1' Hexyl Protons (~1.60 ppm) H_Hex->C5 2J H_Hex->C4 3J N1H N1-H Proton (~7.9 ppm) N1H->C5 2J C2 C2 Carbonyl (~156.5 ppm) N1H->C2 2J N3H N3-H Proton (~10.6 ppm) N3H->C2 2J N3H->C4 2J

Figure 2. Key HMBC correlation logic establishing the self-validating assignment of the hydantoin core.

References

  • Liang, J., Chen, Y., Ren, X., Wu, R., Barnes, K., Worley, S. D., Broughton, R. M., Cho, U., Kocer, H., & Huang, T. S. (2007). Fabric Treated with Antimicrobial N-Halamine Epoxides . Industrial & Engineering Chemistry Research, 46(20), 6425–6429.

  • Camargo, P. G., Fabris, M., Nakamae, M. Y. T., Oliveira, B. G. F., Lima, C. H. S., de Fátima, Â., Bispo, M. L. F., & Macedo, F. (2022). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions . Chemico-Biological Interactions, 365, 110045.

  • Patching, S. G. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins . Journal of Diagnostic Imaging in Therapy, 4(1), 3–26.

Sources

Application Notes and Protocols for 5-hexyl-5-methyl-imidazolidine-2,4-dione in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Imidazolidine-2,4-diones

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions globally, driving an ongoing search for more effective and safer antiepileptic drugs (AEDs).[1][2][3] The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in the development of anticonvulsant therapies.[4][5][6] The discovery of phenytoin's anticonvulsant properties in 1938 marked a significant milestone, establishing the therapeutic potential of this heterocyclic core.[5][7][8] Phenytoin, chemically 5,5-diphenylhydantoin, is a widely used AED effective against partial and tonic-clonic seizures.[3][5][8] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and inhibits the spread of seizure activity.[7][8][9]

Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the hydantoin ring are critical for anticonvulsant activity.[4] Specifically, substitution at the C5 position is a key determinant of efficacy.[4] The compound of interest, 5-hexyl-5-methyl-imidazolidine-2,4-dione, is a derivative of this important class of compounds. Its structural similarity to known anticonvulsants suggests it may possess therapeutic potential. This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for evaluating the anticonvulsant properties of 5-hexyl-5-methyl-imidazolidine-2,4-dione.

Proposed Mechanism of Action: Targeting Neuronal Excitability

The primary mechanism of action for many hydantoin derivatives, including phenytoin, is the modulation of voltage-gated sodium channels (VGSCs).[5][7][9][10] These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to the VGSC, these compounds stabilize the channel in its inactive state, thereby limiting the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity.[8][11][12] It is hypothesized that 5-hexyl-5-methyl-imidazolidine-2,4-dione shares this mechanism of action. The presence of alkyl substituents at the C5 position may influence its potency and selectivity for different isoforms of the sodium channel.

Beyond sodium channels, other potential targets for imidazolidine-2,4-dione derivatives include calcium channels and modulation of neurotransmitter systems such as GABA and glutamate.[5][13] A comprehensive evaluation of 5-hexyl-5-methyl-imidazolidine-2,4-dione should therefore include assays to investigate its effects on these key components of neuronal excitability.

Caption: Proposed mechanism of action for 5-hexyl-5-methyl-imidazolidine-2,4-dione.

In Vivo Evaluation: Preclinical Models of Seizure

In vivo models are essential for assessing the anticonvulsant efficacy and neurotoxicity of novel compounds.[14][15][16] The two most widely used and clinically validated acute seizure models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[2][16][17]

Maximal Electroshock (MES) Seizure Test

The MES test is considered a model of generalized tonic-clonic seizures.[17][18] It assesses a compound's ability to prevent the spread of seizures.[19]

Protocol:

  • Animal Model:

    • Species: Male ICR or C57BL/6 mice are commonly used.[18][19]

    • Weight: 20-30 g.

    • Acclimation: House animals in a controlled environment for at least 3-4 days prior to testing with free access to food and water.[18][19]

  • Compound Preparation and Administration:

    • Vehicle: A common vehicle is 0.9% saline with a solubilizing agent like Tween 80 or PEG 400. The choice of vehicle can impact drug absorption.[18]

    • Dose Preparation: Prepare solutions of 5-hexyl-5-methyl-imidazolidine-2,4-dione at various concentrations to establish a dose-response curve.

    • Administration: Administer the compound intraperitoneally (i.p.) at a predetermined time before seizure induction (e.g., 30-60 minutes).

  • Seizure Induction:

    • Apparatus: Use a standard electroconvulsive shock generator with corneal or auricular electrodes.[18][19]

    • Electrode Application: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the animal's eyes before placing corneal electrodes.[18][19] For auricular electrodes, use a small amount of electrode gel.

    • Stimulus Parameters:

      • Current: 50 mA for mice.[18]

      • Frequency: 60 Hz.[18]

      • Duration: 0.2 seconds.[18]

  • Endpoint and Data Analysis:

    • Primary Endpoint: The abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[18][20]

    • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[19][20]

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is a model for myoclonic and absence seizures.[17] PTZ is a GABA-A receptor antagonist that induces seizures.[1]

Protocol:

  • Animal Model:

    • Species: Male ICR or C57BL/6 mice.

    • Weight: 20-30 g.

    • Acclimation: As described for the MES test.

  • Compound Preparation and Administration:

    • Prepare and administer 5-hexyl-5-methyl-imidazolidine-2,4-dione as described for the MES test.

  • Seizure Induction:

    • PTZ Preparation: Dissolve PTZ in 0.9% saline. A typical convulsant dose is 60-85 mg/kg administered subcutaneously (s.c.). The exact dose should be predetermined for the specific mouse strain.[1]

    • Administration: Administer PTZ s.c. at a specific time after compound administration.

  • Observation and Scoring:

    • Observation Period: Observe the animals for at least 30 minutes after PTZ injection.[21]

    • Seizure Scoring: Score the seizure severity using a standardized scale, such as the Racine scale:[1]

      • Stage 0: No response

      • Stage 1: Ear and facial twitching

      • Stage 2: Myoclonic jerks without upright posture

      • Stage 3: Myoclonic jerks with upright posture

      • Stage 4: Tonic-clonic seizures with loss of righting reflex

      • Stage 5: Tonic-clonic seizures with hindlimb extension

    • Endpoint: The primary endpoint is the absence of generalized clonic seizures.

  • Data Analysis:

    • Determine the percentage of animals protected from generalized clonic seizures at each dose.

    • Calculate the ED50 using probit analysis.

Caption: General workflow for in vivo anticonvulsant testing.

In Vitro Evaluation: Electrophysiological Assays

In vitro electrophysiological assays are crucial for elucidating the mechanism of action of anticonvulsant compounds at the cellular level.[11][14][22] These assays allow for the direct measurement of a compound's effects on neuronal excitability and synaptic transmission.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents from individual neurons, providing detailed information about a compound's effects on specific ion channels.

Protocol:

  • Cell Preparation:

    • Primary Neuronal Cultures: Prepare primary cultures of hippocampal or cortical neurons from embryonic or neonatal rodents.

    • Cell Lines: Alternatively, use cell lines expressing specific ion channel subtypes of interest.

  • Recording Setup:

    • Use a patch-clamp amplifier, micromanipulator, and an inverted microscope.

    • Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

  • Recording Procedure:

    • Form a high-resistance seal between the patch pipette and the cell membrane (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply voltage protocols to elicit specific ionic currents (e.g., sodium currents, calcium currents).

    • Bath apply 5-hexyl-5-methyl-imidazolidine-2,4-dione at various concentrations and record the effects on the elicited currents.

  • Data Analysis:

    • Measure the peak amplitude and kinetics of the ionic currents before and after compound application.

    • Construct concentration-response curves to determine the IC50 (the concentration that inhibits 50% of the current).

Hippocampal Slice Electrophysiology

This ex vivo model maintains the local synaptic circuitry, allowing for the study of a compound's effects on network activity.[12][15]

Protocol:

  • Slice Preparation:

    • Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).[22]

    • Use a vibratome to prepare acute hippocampal slices (300-400 µm thick).

    • Allow slices to recover in a holding chamber with oxygenated aCSF.

  • Recording:

    • Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF.[12]

    • Use extracellular field potential recordings to measure population spikes in regions like the CA1 or CA3.[12][22]

    • Induce epileptiform activity by perfusing the slice with a pro-convulsant agent such as 4-aminopyridine (4-AP) or high potassium aCSF.[12][23]

  • Compound Application and Analysis:

    • Bath apply 5-hexyl-5-methyl-imidazolidine-2,4-dione at various concentrations and observe its effect on the frequency and amplitude of the epileptiform discharges.

    • Quantify the reduction in epileptiform activity to assess the compound's anticonvulsant potential in a more integrated system.

Data Presentation and Interpretation

For a comprehensive evaluation, the following quantitative data should be summarized in tables.

Table 1: In Vivo Anticonvulsant Activity

CompoundMES Test ED50 (mg/kg, i.p.)PTZ Test ED50 (mg/kg, i.p.)
5-hexyl-5-methyl-imidazolidine-2,4-dioneTo be determinedTo be determined
Phenytoin (Reference)~9.5>100
Diazepam (Reference)>50~0.2

Table 2: In Vitro Mechanistic Profile

CompoundVGSC Blockade IC50 (µM)
5-hexyl-5-methyl-imidazolidine-2,4-dioneTo be determined
Phenytoin (Reference)~5

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of 5-hexyl-5-methyl-imidazolidine-2,4-dione as a potential anticonvulsant agent. A thorough investigation encompassing both in vivo efficacy and in vitro mechanism of action is crucial for determining its therapeutic potential. Positive results from these initial screens would warrant further investigation into its pharmacokinetic properties, broader safety profile, and efficacy in chronic models of epilepsy. The imidazolidine-2,4-dione scaffold continues to be a rich source of novel anticonvulsant candidates, and a systematic evaluation of derivatives like 5-hexyl-5-methyl-imidazolidine-2,4-dione is a promising avenue in the quest for improved epilepsy treatments.

References

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1).
  • ResearchGate. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Retrieved from [Link]

  • Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 117, 90-96.
  • McLean, M. J., & Macdonald, R. L. (1986). In vitro electrophysiological evidence predicting anticonvulsant efficacy of memantine and flunarizine. Epilepsy Research, 1(1), 1-8.
  • Swinyard, E. A., Woodhead, J. H., White, H. S., & Franklin, M. R. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22.
  • Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Status Epilepticus (pp. 435-447). Springer, New York, NY.
  • JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Retrieved from [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Retrieved from [Link]

  • Alcántara-González, D., et al. (2023). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis, 83(1), 63-70.
  • Chen, J. C., et al. (2025). 2.6. Pentylenetetrazol (PTZ) Seizure Induction. Bio-protocol, 15(10), e70593.
  • Gilbert, D. L., et al. (2025). Development and characterization of a pentylenetetrazol-induced convulsive seizure model in non-anaesthetized sheep. Biology Methods and Protocols, 10(1), bpaa030.
  • NEUROFIT. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. Retrieved from [Link]

  • Bio-protocol. (2025). 4.3. Maximal Electroshock Seizure Test. Retrieved from [Link]

  • Lynch, J. J., et al. (2024). In vitro human ion channel assays predictive of drug-induced seizure. Toxicological Sciences, 198(2), 133-147.
  • El-Azab, A. S., & El-Subbagh, H. I. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Journal of Scientific and Medical Research, 1(1), 1-10.
  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 134-143.
  • Khan, M. I., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS ONE, 9(6), e100012.
  • Löscher, W., & Schmidt, D. (2017). Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model. PLOS ONE, 12(1), e0169974.
  • Taylor, R. D., & G. F. (2014). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Journal of Physiology, 592(12), 2587-2595.
  • ACS Chemical Neuroscience. (2025). Anticonvulsant Classes and Possible Mechanism of Actions. ACS Chemical Neuroscience.
  • PubMed. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. Retrieved from [Link]

  • Salgado, P. R. R., et al. (2018). Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice. Journal of Chemical and Pharmaceutical Research, 10(1), 185-191.
  • Research Journal of Pharmacy and Technology. (2024). Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. Research Journal of Pharmacy and Technology, 17(7), 3141-3148.
  • Abou-Gharbia, M. (2006). Synthesis and structure-activity relationships of a series of 5-methyl 5-phenylimidazolidine-2, 4-dione derivatives as a Kv1. 1/beta 1 potassium channel disinactivator. Bioorganic & Medicinal Chemistry Letters, 16(17), 4599-4603.
  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • de Sousa Luis, J. A., et al. (2011).
  • MDPI. (2020). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Retrieved from [Link]

  • Austin, T. (n.d.). Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. International Journal of Pharmaceutical Sciences and Research, 6(12), 5122-5129.
  • Asian Journal of Chemistry. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 23(1), 389-391.
  • MDPI. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 30(7), 1234.
  • ScienceScholar. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Retrieved from [Link]

  • Bentham Science. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Letters in Drug Design & Discovery, 20(12), 1735-1746.
  • MDPI. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International Journal of Molecular Sciences, 24(21), 15758.
  • Semantic Scholar. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving aqueous solubility of 5-hexyl-5-methyl-imidazolidine-2,4-dione for bioassays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hydantoin Derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the "DMSO crash" when transitioning lipophilic hit compounds from organic storage stocks to aqueous in vitro bioassays.

The compound 5-hexyl-5-methyl-imidazolidine-2,4-dione (CAS 5336-03-8)[1] presents a unique solubilization challenge due to its specific structural moieties. This guide provides mechanistic troubleshooting, validated protocols, and a decision-making workflow to ensure your compound remains in solution, preventing false negatives in your biological screens.

Solubilization Decision Logic

SolubilityWorkflow A 5-Hexyl-5-methylhydantoin (Solid API) B Primary Stock (100% DMSO, 10-50 mM) A->B Dissolve C Direct Buffer Dilution (<1% DMSO final) B->C Standard Protocol E Strategy 1: pH Adjustment (Buffer pH 8.5 - 9.0) B->E Deprotonate Imide F Strategy 2: Complexation (10-20% HP-β-CD) B->F Encapsulate Hexyl Chain G Strategy 3: Surfactants (0.01-0.1% Tween-20) B->G Micellar Solubilization D Precipitation / 'Crash Out' (Assay Failure) C->D High Lipophilicity H Soluble Working Solution (Ready for Bioassay) E->H Clear Solution F->H Clear Solution G->H Clear Solution

Fig 1: Solubilization workflow for 5-hexyl-5-methylhydantoin in aqueous bioassays.

Frequently Asked Questions & Troubleshooting

FAQ 1: Why does 5-hexyl-5-methyl-imidazolidine-2,4-dione precipitate so aggressively in standard assay buffers?

Mechanistic Causality: The core issue lies in the molecule's structural dichotomy. While the imidazolidine-2,4-dione (hydantoin) ring provides some polar surface area via its amide and imide hydrogen bond donors/acceptors, the 5-position is substituted with a methyl group and a long, flexible 6-carbon hexyl chain. This hexyl chain drastically increases the compound's lipophilicity, driving hydrophobic aggregation in water.

When you dilute a DMSO stock into an aqueous buffer (e.g., PBS or HEPES at pH 7.4), the solvent polarity shifts abruptly. The hexyl chains associate to minimize contact with water, nucleating crystal growth or forming amorphous aggregates, leading to the dreaded "DMSO crash"[2].

Table 1: Physicochemical Properties Influencing Solubility

PropertyValue / EstimateImpact on Aqueous Bioassays
Molecular Weight 198.26 g/mol Favorable for small molecule screening; easily diffuses if soluble.
LogP (Octanol/Water) ~2.5 - 3.0High lipophilicity; strongly drives hydrophobic aggregation in water.
pKa (Imide Nitrogen) ~8.5 - 9.0Allows for base-catalyzed salt formation to drastically increase solubility.
H-Bond Donors 2Favorable for target binding, but can form strong intermolecular crystal lattices.
FAQ 2: I need to keep my final DMSO concentration below 1% for cell viability. How can I prevent precipitation?

Mechanistic Causality: If you cannot increase the co-solvent (DMSO) concentration, you must alter the thermodynamic environment of the aqueous phase to accommodate the hexyl chain. The most effective, biologically compatible method for aliphatic chains is host-guest complexation using Hydroxypropyl-beta-cyclodextrin (HP-β-CD)[3]. The hydrophobic hexyl chain of the hydantoin slips into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

Self-Validating Protocol: HP-β-CD Complexation

  • Prepare Host Solution: Dissolve HP-β-CD in your standard assay buffer (e.g., HEPES pH 7.4) to a final concentration of 10% (w/v). (Note: 10% HP-β-CD is generally well-tolerated in most cellular assays, but always run a vehicle control).

  • Prepare Guest Stock: Dissolve 5-hexyl-5-methyl-imidazolidine-2,4-dione in 100% DMSO to yield a 50 mM primary stock.

  • Complexation: Slowly add 2 µL of the 50 mM DMSO stock dropwise into 998 µL of the 10% HP-β-CD buffer while vortexing vigorously.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 10 minutes to ensure complete inclusion complex formation.

  • System Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. A lack of a visible white pellet confirms successful solubilization (Final concentration: 100 µM compound, 0.2% DMSO).

FAQ 3: My assay is sensitive to cyclodextrins. Is there a pH-based alternative?

Mechanistic Causality: Yes. Hydantoins possess an acidic imide nitrogen at the 3-position (between the two carbonyls) with a pKa typically around 8.5 to 9.0. At physiological pH (7.4), the molecule is predominantly unionized and highly lipophilic. By raising the pH of your assay buffer slightly above its pKa, you deprotonate the imide nitrogen, generating a hydantoinate anion[4]. This localized negative charge drastically decreases the LogD, enhancing ion-dipole interactions with water and preventing the hexyl chains from aggregating.

Self-Validating Protocol: pH-Driven Solubilization (Salt Formation)

  • Buffer Selection: Choose an assay buffer with a buffering capacity in the alkaline range, such as 50 mM Tris-HCl or Borate buffer, adjusted to pH 8.8.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Dilution: Dilute the DMSO stock 1:100 into the pH 8.8 buffer under continuous stirring.

  • System Validation: Measure the OD (Optical Density) at 600 nm using a spectrophotometer. An OD600 of <0.01 indicates a true solution free of sub-visible light-scattering aggregates.

  • Cautionary Step: If your target enzyme or cell line cannot tolerate pH 8.8, this method is contraindicated. However, for robust biochemical assays, this is a highly effective, excipient-free solubilization strategy.

FAQ 4: Can I use surfactants, and how do they compare to the other methods?

Mechanistic Causality: Non-ionic surfactants like Tween-20 or Triton X-100 form micelles in water once they exceed their Critical Micelle Concentration (CMC). The lipophilic hexyl group of the hydantoin partitions into the hydrophobic core of the micelle. While effective, surfactants can lyse cells or strip proteins of their native folding, making them less ideal than cyclodextrins for delicate bioassays[5].

Table 2: Comparison of Solubilization Strategies for 5-Hexyl-5-methylhydantoin

StrategyMechanismProsCons / Limitations
DMSO Co-solvent Disrupts water hydrogen bondingSimple, standard practiceHigh concentrations (>1%) cause cell toxicity and protein denaturation.
HP-β-CD (10%) Hydrophobic cavity inclusionHighly biocompatible, excellent for aliphatic chainsCan be expensive at scale; may sequester lipophilic assay reagents.
pH Adjustment (>8.5) Imide deprotonation (anion formation)No additives required, thermodynamically stableHigh pH may denature target proteins or alter enzyme kinetics.
Tween-20 (0.05%) Micellar encapsulationCheap, highly effective for cell-free biochemical assaysCan cause membrane lysis in cell-based assays; protein interference.

References

  • Title: 5-Hexyl-5-methylhydantoin | 5336-03-8 Source: Accel Scientific URL: 1

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL: 5

  • Title: Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs Source: Pharma Focus Asia URL: 4

  • Title: Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL: 3

  • Title: Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study Source: PubMed (National Institutes of Health) URL: 2

Sources

Technical Support Center: Long-Term Storage and Stability of 5-hexyl-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-hexyl-5-methyl-imidazolidine-2,4-dione. As a specialized hydantoin derivative, the long-term stability of this compound is critical for ensuring the reproducibility and validity of your research. This guide, developed by our senior application scientists, provides in-depth insights into potential degradation pathways, best storage practices, and robust troubleshooting protocols to maintain the integrity of your compound.

Understanding the Stability of 5-hexyl-5-methyl-imidazolidine-2,4-dione

The stability of 5-hexyl-5-methyl-imidazolidine-2,4-dione is intrinsically linked to its core chemical structure—the imidazolidine-2,4-dione ring. This heterocyclic system, while relatively stable, possesses inherent vulnerabilities to environmental factors. Understanding these potential degradation pathways is the first step toward effective prevention. The primary routes of degradation are hydrolysis, oxidation, and thermal decomposition.[1]

Key Degradation Pathways

The following diagram illustrates the principal mechanisms by which 5-hexyl-5-methyl-imidazolidine-2,4-dione can degrade.

cluster_main Degradation of 5-hexyl-5-methyl-imidazolidine-2,4-dione cluster_pathways cluster_products COMPOUND 5-hexyl-5-methyl- imidazolidine-2,4-dione HYDRO Hydrolysis (Acid or Base Catalyzed) COMPOUND->HYDRO Moisture/pH OXI Oxidation (Atmospheric O₂ or Peroxides) COMPOUND->OXI Oxygen/Light THERM Thermal Decomposition (Elevated Temperature) COMPOUND->THERM Heat PROD_H Ring-Opened Hydantoic Acid and subsequent products HYDRO->PROD_H PROD_O 5-Hydroxy Derivatives and other oxidized species OXI->PROD_O PROD_T Complex Mixture of Decomposition Products THERM->PROD_T

Caption: Primary degradation pathways for the imidazolidine-2,4-dione ring system.

Recommended Long-Term Storage Protocols

To mitigate the risks outlined above, strict adherence to optimal storage conditions is paramount. The following table summarizes the recommended parameters for storing solid 5-hexyl-5-methyl-imidazolidine-2,4-dione to ensure its stability over extended periods.

ParameterOptimal ConditionAcceptable (Short-Term)Rationale
Temperature -20°C 2-8°CReduces the rate of all chemical degradation pathways, including hydrolysis and thermal decomposition.[2]
Atmosphere Inert Gas (Argon or Nitrogen) Tightly Sealed ContainerPrevents oxidation at the C5 position by displacing atmospheric oxygen.[1]
Humidity Desiccated Low Humidity EnvironmentMinimizes moisture availability, thereby preventing the primary degradation pathway of hydrolysis.[1]
Light Protected from Light (Amber Vial) Stored in a Dark PlacePrevents photo-oxidation and other light-induced degradation reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the initial physical signs of degradation I should watch for?

A: The first indicators of degradation are often subtle. Look for a change in the physical appearance of the solid compound, such as:

  • Color Change: A shift from a white or off-white powder to a yellowish or brownish hue can indicate oxidative degradation.

  • Clumping or Stickiness: This often suggests moisture absorption, which can be a precursor to hydrolysis.

  • Change in Solubility: Difficulty in dissolving the compound in a solvent where it was previously soluble may indicate the formation of less soluble degradation products.

If you observe any of these changes, it is crucial to re-analyze the compound's purity before use.

Q2: My solid compound was inadvertently left at room temperature on the bench for 48 hours. Is it still viable?

A: While short-term exposure to ambient temperature is not ideal, it may not render the compound unusable, provided it was protected from light and moisture. The rate of degradation is temperature-dependent.[2] However, before using it in a critical experiment, we strongly recommend performing a purity check using a validated analytical method, such as HPLC, to compare it against a reference standard that has been stored correctly.

Q3: I need to prepare a stock solution for use over several weeks. What is the best practice?

A: For stock solutions, the risk of degradation, particularly hydrolysis, increases.

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) if compatible with your experimental system. Avoid aqueous buffers for long-term storage.

  • Storage Conditions: Store the stock solution at -20°C or, preferably, at -80°C.

  • Aliquoting: Prepare single-use aliquots. This is a critical step to avoid repeated freeze-thaw cycles, which can introduce moisture from condensation and accelerate degradation.

  • Inert Atmosphere: Before sealing and freezing, consider purging the headspace of the vial with an inert gas like argon to displace oxygen.

Q4: How does pH impact the stability of my compound in an aqueous solution for an experiment?

A: The imidazolidine-2,4-dione ring is highly susceptible to both acid and base-catalyzed hydrolysis.[1] The amide bonds within the ring can be cleaved, leading to ring-opening.[1] For maximum stability in aqueous media during an experiment, maintain the pH as close to neutral (pH 6-8) as possible. Avoid strongly acidic (pH < 4) or strongly basic (pH > 9) conditions unless required by the experimental protocol, and in such cases, minimize the exposure time.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing the problem.

Problem: An unexpected peak appears in my HPLC chromatogram after storing the compound.
  • Plausible Cause: This is a classic sign of chemical degradation. The new peak likely represents a degradation product, such as the hydrolyzed hydantoic acid or an oxidized derivative.[1]

  • Troubleshooting & Resolution:

    • Confirm Identity: The most reliable way to identify the source of the new peak is to conduct a forced degradation study. This involves intentionally exposing your compound to harsh conditions to generate the likely degradation products.

    • Analyze Results: Run HPLC analysis on each stressed sample. The retention time of the new peak in your stored sample should match a peak generated under one of the stress conditions (e.g., acid or base hydrolysis), confirming the degradation pathway.

    • Action: If degradation is confirmed, the stored compound may be unsuitable for sensitive applications. If a significant amount of material is affected, it should be discarded. Immediately review and improve your storage protocol for the remaining stock based on the findings (e.g., if the peak matches the base-hydrolysis sample, ensure all future solvents and vials are free from basic contaminants).

Workflow for a Forced Degradation Study

The following workflow is essential for identifying unknown peaks and understanding the stability profile of your compound.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare 5 solutions of 5-hexyl-5-methyl-imidazolidine-2,4-dione acid 1. Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base 2. Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxid 3. Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm 4. Thermal Stress (Solid, 80°C) start->therm photo 5. Photolytic Stress (Solution, ICH light chamber) start->photo analyze Analyze all samples + unstressed control using a validated stability-indicating HPLC method acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze end Compare chromatograms to identify and characterize degradation products analyze->end

Caption: A systematic workflow for conducting forced degradation studies.

Key Experimental Protocols

Protocol 5.1: Purity Assessment by Stability-Indicating HPLC

This protocol provides a general framework. The column, mobile phase, and gradient must be optimized for 5-hexyl-5-methyl-imidazolidine-2,4-dione.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal absorbance, likely in the 210-220 nm range.[3]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A method is "stability-indicating" if it can resolve the main peak from all peaks generated during forced degradation studies.

Protocol 5.2: General Procedure for Forced Degradation

This protocol should be performed as a preliminary investigation into the stability of your compound.[1]

  • Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8-24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a known quantity of the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 72 hours. Dissolve in the analysis solvent before injection.

  • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the stability-indicating HPLC method (Protocol 5.1), alongside an unstressed control sample.

By implementing these rigorous storage and validation protocols, you can ensure the long-term integrity of your 5-hexyl-5-methyl-imidazolidine-2,4-dione, leading to more reliable and reproducible scientific outcomes.

References

  • BenchChem. (2025). Stability of the imidazolidine-2,4-dione ring under various reaction conditions.
  • Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309–1316. [Link]

  • ResearchGate. (n.d.). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. [Link]

  • Royal Society of Chemistry. (n.d.). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. [Link]

  • Kim, Y. O., et al. (2003). Development of analytical method of DMDM hydantoin, Sorbic acid, Phenoxy ethanol in Cosmetics. Proceedings of the PSK Conference. [Link]

  • PubMed. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. [Link]

  • ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. [Link]

  • SlideShare. (n.d.). Factors affecting stability of drugs. [Link]

Sources

Technical Support Center: Resolving Baseline Noise in 5-Hexyl-5-methyl-imidazolidine-2,4-dione GC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing 5-hexyl-5-methyl-imidazolidine-2,4-dione—a sterically hindered hydantoin derivative—via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique analytical challenges. Because the imidazolidine-2,4-dione ring contains highly polar, active N-H bonds[1], the compound is prone to severe peak tailing and irreversible adsorption within the GC inlet. While chemical derivatization (typically silylation) resolves these volatility issues, it frequently introduces severe baseline noise and artifactual interference if not rigorously controlled[2].

This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and resolve baseline instability during hydantoin GC-MS workflows.

Diagnostic Workflow

Before altering your sample preparation, it is critical to isolate whether the baseline noise originates from the instrument system or the sample matrix itself. Follow the diagnostic logic below:

TroubleshootingWorkflow N1 Observe Baseline Noise N2 Run Solvent Blank N1->N2 N3 Is noise still present? N2->N3 N4 Check Diagnostic Ions (m/z 73, 149, 207) N3->N4 Yes N9 Sample-Specific Noise (Derivatization Artifacts) N3->N9 No N5 High m/z 73, 207, 281 (Column Bleed) N4->N5 N6 High m/z 149, 279 (Septum Bleed) N4->N6 N7 Condition/Replace Column N5->N7 N8 Replace Septum & Liner N6->N8 N10 Optimize Silylation Protocol N9->N10

Caption: Workflow for diagnosing and resolving GC-MS baseline noise.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 5-hexyl-5-methyl-imidazolidine-2,4-dione exhibit poor peak shape and a wandering baseline when injected directly? A: The core structure of this compound is a hydantoin ring, which contains two secondary amine (N-H) groups[1]. These highly polar functional groups readily form hydrogen bonds with active silanol sites in the GC inlet liner and the column's stationary phase. This interaction causes severe peak tailing, thermal degradation, and continuous baseline wandering. To achieve a stable baseline and sharp peaks, the active hydrogens must be replaced with trimethylsilyl (TMS) groups via derivatization[2].

Q2: After silylating my sample with BSTFA, my chromatogram shows a massive, noisy baseline hump early in the run. How do I fix this? A: This is a classic symptom of excess derivatization reagent. Reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and its catalytic additive TMCS generate highly volatile byproducts (such as trifluoroacetamide) during the reaction[3]. If injected directly, these excess reagents overload the GC column and foul the MS source, causing a high, noisy baseline that obscures early-eluting peaks. Solution: Implement a nitrogen blowdown step post-derivatization. Evaporate the reaction mixture to near-dryness under a gentle stream of nitrogen, then reconstitute the sample in an inert, GC-compatible solvent like anhydrous hexane[3].

Q3: How can I definitively identify the source of continuous baseline noise if it's not the sample? A: Continuous baseline noise is often caused by system contamination. You can diagnose the root cause by extracting specific ion chromatograms (EIC) from the background noise[4]:

  • m/z 73, 207, 281: Indicates column bleed (cyclic siloxanes from the stationary phase)[5].

  • m/z 149, 167, 279: Indicates plasticizers, typically from outgassing septum bleed or contaminated plastic sample vials[4].

  • m/z 296, 429: Indicates septum breakdown products resulting from the physical coring of the septum by a burred syringe needle[4].

Q4: My baseline drifts upward significantly during the high-temperature hold of the oven program. Is my column ruined? A: Upward baseline drift at high temperatures is normal column bleed, but excessive, noisy drift indicates stationary phase degradation. This is almost always catalyzed by oxygen or moisture impurities in the carrier gas[5]. At high temperatures, oxygen cleaves the siloxane backbone of the column[6]. Solution: Ensure you are using ultra-high purity (UHP) carrier gas (99.999%) and install oxygen and moisture traps on the gas lines[6]. To salvage the current column, trim the first 10–20 cm (the front end), where oxidation is usually most severe, and recondition it[7].

Quantitative Diagnostic Data

Use the following table to cross-reference the mass-to-charge (m/z) ratios found in your baseline noise with their mechanistic causes and corrective actions.

Diagnostic Ion (m/z)Primary SourceMechanistic CauseRecommended Corrective Action
73, 207, 281 Column BleedThermal degradation of the polysiloxane stationary phase, catalyzed by oxygen/moisture[5].Trim the first 10–20 cm of the column[7]; verify carrier gas purity; replace oxygen traps[6].
149, 167, 279 Plasticizers / Septum BleedOutgassing of phthalates from the injection port septum or contaminated plastic labware[4].Replace the septum; increase septum purge flow (e.g., 3 mL/min); strictly use glass vials[4].
296, 429 Septum BreakdownPhysical coring of the septum by a damaged or burred syringe needle[4].Replace the septum; inspect and replace the syringe needle; utilize a pre-drilled septum[4].
147, 191 Derivatization ArtifactsExcess silylating reagent (BSTFA/TMCS) or siloxane byproducts entering the MS source[2].Implement a nitrogen blowdown step post-derivatization; reconstitute in an inert solvent[3].
Self-Validating Protocol: Optimized Silylation for Hydantoins

To achieve complete derivatization of 5-hexyl-5-methyl-imidazolidine-2,4-dione while maintaining a flat, noise-free baseline, follow this optimized methodology.

Objective: Form the N,N'-bis(trimethylsilyl) derivative without introducing artifactual baseline noise.

Step 1: Desiccation Transfer 100 µL of your sample extract to a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen. Causality: Trace moisture rapidly hydrolyzes BSTFA, terminating the silylation reaction and leaving active silanols that degrade peak shape and elevate baseline noise[3].

Step 2: Reagent Addition Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine. Causality: TMCS acts as a Lewis acid catalyst, which is essential for derivatizing the sterically hindered secondary amines of the hydantoin ring. Pyridine acts as an acid scavenger and optimal solvent for the reaction[3].

Step 3: Thermal Incubation Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 70°C for 45 minutes to ensure complete conversion.

Step 4: Reagent Blowdown (Critical for Baseline Stability) Remove the vial from the heat and allow it to cool to room temperature. Uncap and evaporate the reaction mixture to near-dryness under a gentle nitrogen stream[3]. Causality: Removing excess BSTFA and its highly volatile byproducts (e.g., trifluoroacetamide) prevents early-eluting baseline humps, eliminates artifactual siloxane peaks, and prevents MS source contamination[3].

Step 5: Reconstitution Reconstitute the dried residue in 100 µL of anhydrous hexane or ethyl acetate. Vortex for 10 seconds.

Step 6: GC-MS Injection Inject 1 µL of the reconstituted sample in splitless mode. Ensure the use of a single-taper deactivated glass liner to prevent active site adsorption of the newly formed TMS derivatives[3].

References
  • GC troubleshooting / CHROMSERVIS.EU. Chromservis.[Link]

  • GC Column Troubleshooting Guide - Phenomenex. Phenomenex. [Link]

  • Measurement of oxidative DNA damage by gas chromatography-mass spectrometry: ethanethiol prevents artifactual generation of oxid. SciSpace. [Link]

  • Showing Compound Hydantoin (FDB004274). FooDB.[Link]

  • GC-MS Sample Preparation - Organomation. Organomation.[Link]

  • GC Inlet Maintenance - Element Lab Solutions. Element Lab Solutions. [Link]

Sources

optimizing reaction temperature for 5-hexyl-5-methyl-imidazolidine-2,4-dione crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 5-hexyl-5-methyl-imidazolidine-2,4-dione

Welcome to the technical support guide for the crystallization of 5-hexyl-5-methyl-imidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound. As a 5,5-disubstituted hydantoin, its purification via crystallization is often straightforward, but achieving optimal yield, purity, and crystal size requires precise control over key parameters, most notably temperature.[1]

This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter.

Understanding the Role of Temperature in Crystallization

Cooling crystallization is driven by supersaturation—a state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.[2][3] How you manage the temperature profile directly dictates the two critical kinetic steps of crystallization:

  • Nucleation : The initial formation of tiny, stable crystal "seeds."[4]

  • Crystal Growth : The subsequent deposition of solute molecules onto existing nuclei.[4]

The interplay between these two rates, governed by temperature and cooling rate, determines the final crystal attributes. Rapid cooling often leads to high supersaturation, favoring rapid nucleation and resulting in many small crystals.[5][6][7] Conversely, slow and controlled cooling keeps the system within the Metastable Zone , a region of moderate supersaturation where crystal growth is favored over nucleation, leading to larger, purer crystals.[2][8][9]

Troubleshooting and Frequently Asked Questions (FAQs)

Issue 1: My crystallization yielded very little product. How can I increase the yield?

Q: I performed a cooling crystallization of 5-hexyl-5-methyl-imidazolidine-2,4-dione, but my final yield was significantly lower than expected. What are the likely causes and how can I fix this?

A: Low yield is typically a result of two primary factors related to temperature and solvent volume: high residual solubility in the mother liquor or incomplete crystallization.

  • Causality: The final temperature of your crystallization dictates the equilibrium solubility of your compound. If the final cooling temperature is too high, a significant amount of your product will remain dissolved in the solvent.[2] Additionally, using an excessive amount of solvent will increase the total amount of solute that can remain in solution, thus reducing the overall yield.[10]

  • Troubleshooting Protocol:

    • Determine the Solubility Curve: The first and most critical step is to understand the solubility of 5-hexyl-5-methyl-imidazolidine-2,4-dione in your chosen solvent at various temperatures. This data allows you to calculate the theoretical maximum yield for a given temperature range.[2][11]

    • Optimize the Final Cooling Temperature: Based on your solubility data, lower the final temperature of the crystallization. Cooling to 0-4°C is a common practice to minimize solubility and maximize yield.

    • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent is a common cause of poor yield.[10]

    • Increase Equilibration Time: Allow sufficient time for the solution to equilibrate at the final, low temperature before filtration. This ensures that crystallization is complete.

Experimental Protocol: Determining a Basic Solubility Curve

  • Prepare several saturated solutions of the compound in your chosen solvent in sealed vials at different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C). Use a stirring hotplate or water bath for temperature control.

  • Allow the solutions to equilibrate for at least one hour, ensuring excess solid is present.

  • Carefully take a known volume of the clear supernatant from each vial and transfer it to a pre-weighed container.

  • Evaporate the solvent completely.

  • Weigh the container with the dry solid to determine the mass of the dissolved compound.

  • Calculate the solubility (e.g., in g/100 mL) at each temperature and plot the data.

Issue 2: The crystals are too small (fines) and difficult to filter.

Q: My product crashed out as a very fine powder that clogs the filter paper. How can I grow larger, more easily filterable crystals?

A: The formation of fines is a classic sign that nucleation has dominated over crystal growth. This is almost always caused by cooling the solution too quickly.[5][6][7][12]

  • Causality: Rapid cooling quickly moves the system from a stable, undersaturated state to a highly supersaturated, labile state, bypassing the optimal metastable zone for growth.[2] This sudden, high level of supersaturation triggers a massive, uncontrolled nucleation event, leading to the formation of a large number of very small crystals.[5]

  • Troubleshooting Protocol: The key is to slow down the cooling process to allow crystals sufficient time to grow.

    • Slow, Controlled Cooling: After dissolving the compound at a high temperature, allow the flask to cool slowly to room temperature on the benchtop, insulated from the surface by a cork ring or paper towels.[10] Do not place it directly into an ice bath.

    • Stepwise Cooling: For even better control, implement a stepwise cooling profile. For example, cool from 60°C to 40°C over one hour, then to 20°C over another hour, before finally moving to a 4°C refrigerator.

    • Reduce Initial Concentration: If slow cooling still produces small crystals, try using slightly more solvent than the minimum required.[10] This reduces the level of supersaturation at any given temperature, disfavoring nucleation and promoting growth.

    • Seeding: Introduce a few small, high-quality seed crystals at a temperature where the solution is only slightly supersaturated (within the metastable zone). This provides templates for growth and can bypass the need for primary nucleation.[4]

Data Presentation: Effect of Cooling Rate on Crystal Size

Cooling MethodAverage Cooling Rate (°C/min)Resulting Crystal SizePurity
Crash Cooling (in ice bath)>10< 50 µm (Fines)Lower
Fast Air Cooling~2-5100-200 µmGood
Slow Insulated Cooling< 1300-500 µm (Well-defined)High
Stepwise Controlled Cooling~0.5> 500 µm (Large, individual)Highest
Issue 3: My compound "oiled out" instead of forming crystals.

Q: Upon cooling, my product separated as a sticky, viscous liquid (an oil) instead of a solid. What causes this and how can I prevent it?

A: "Oiling out" occurs when a solute separates from a solution as a liquid phase rather than a solid crystalline phase.[13][14] This is a common problem in crystallization and leads to an impure product because impurities tend to be more soluble in the oil than in the solvent.[10][15]

  • Causality: There are two main reasons for oiling out:

    • Low Melting Point: The melting point of your compound (or an impure version of it) is lower than the temperature at which it starts to come out of solution.[10][15] The solution becomes supersaturated while it is still warm enough for the solute to exist as a liquid.

    • High Supersaturation: The solution is cooled so rapidly that the concentration of the solute exceeds its solubility limit to a very high degree, promoting the formation of a disordered, liquid-like phase instead of an ordered crystal lattice.[13]

  • Troubleshooting Protocol:

    • Lower the Crystallization Temperature: Re-heat the solution until the oil redissolves, add a small amount of additional solvent, and then attempt to crystallize at a lower starting temperature. This ensures that when the solution becomes supersaturated, the temperature is below the compound's melting point.

    • Change the Solvent: The properties of the solvent can influence the tendency to oil out. Experiment with a solvent in which the compound is less soluble, requiring a higher temperature for dissolution and thus providing a larger window for cooling before saturation is reached.

    • Seeding: Add seed crystals at a temperature just below the saturation point. This can encourage direct crystallization on the seed surface, bypassing the formation of an oil.[16]

    • Slow Down Cooling: As with preventing fines, slowing the cooling rate reduces the instantaneous level of supersaturation and can prevent the system from entering the conditions that favor oiling out.[13]

Issue 4: My final product is not pure enough.

Q: Despite crystallization, my product is still contaminated with impurities. How can temperature optimization improve purity?

A: Crystallization is a powerful purification technique, but its effectiveness depends heavily on allowing the crystal lattice to form slowly and selectively.[17]

  • Causality: Impurities are incorporated into crystals primarily through two mechanisms:

    • Inclusions and Occlusions: Rapid crystal growth can physically trap pockets of impure mother liquor within the crystal.[17]

    • Surface Adsorption: Impurities can adsorb onto the surface of growing crystals. If growth is too fast, subsequent layers can form over the adsorbed impurities. A slow, controlled cooling process is crucial for purity.[12] It allows time for the equilibrium between the solid and liquid phases to be established, giving impurity molecules a chance to diffuse away from the growing crystal face and remain in the solution.[5][12]

  • Troubleshooting Protocol:

    • Optimize the Cooling Profile: This is the most critical step. A slow, linear, or stepwise cooling profile that maintains a low level of supersaturation is essential.[18] This maximizes the time for selective incorporation of the desired molecule into the crystal lattice.

    • Temperature Cycling (Ostwald Ripening): This advanced technique involves cycling the temperature up and down by a few degrees during the crystallization process. This dissolves the smallest, most imperfect (and often most impure) crystals and allows the material to redeposit onto larger, more stable crystals, thereby increasing both average crystal size and purity.[17]

    • Ensure Proper Washing: After filtration, wash the crystals with a small amount of ice-cold fresh solvent to remove any residual mother liquor clinging to the crystal surfaces. Using warm solvent will dissolve some of your product.

Visualizing Key Crystallization Concepts

Diagram 1: The Crystallization Phase Diagram This diagram illustrates the relationship between temperature, concentration, and the different zones critical for crystallization control. The goal of temperature optimization is to guide the process through the metastable zone.

G cluster_0 Concentration labile Labile Zone (High Supersaturation) Rapid, Spontaneous Nucleation meta Metastable Zone (MSZW) (Moderate Supersaturation) Growth > Nucleation under Undersaturated Zone (Stable) Dissolution Occurs sol_curve Solubility Curve meta_curve Supersolubility Curve yaxis Concentration xaxis Temperature origin->y_end origin->x_end

Caption: Relationship between temperature, solubility, and crystallization zones.

Diagram 2: Troubleshooting Workflow This flowchart provides a logical path for diagnosing and solving common crystallization problems related to temperature.

G cluster_troubleshooting Troubleshooting Paths cluster_solutions Corrective Actions start Crystallization Experiment outcome Evaluate Outcome (Yield, Size, Purity) start->outcome low_yield Low Yield? outcome->low_yield Analyze small_crystals Small Crystals? low_yield->small_crystals No solution_yield Decrease final temp. Minimize solvent vol. low_yield->solution_yield Yes oiling_out Oiled Out? small_crystals->oiling_out No solution_size Slow cooling rate. Use stepwise cooling. small_crystals->solution_size Yes impure Impure Product? oiling_out->impure No solution_oil Add more solvent. Use seeding. Change solvent. oiling_out->solution_oil Yes solution_purity Implement very slow cooling. Consider temperature cycling. impure->solution_purity Yes end_node Optimized Crystals impure->end_node No solution_yield->end_node solution_size->end_node solution_oil->end_node solution_purity->end_node

Caption: A workflow for troubleshooting common crystallization issues.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Available from: [Link]

  • Mettler Toledo. (n.d.). Metastable Zone Width (MSZW) in Crystallization. Available from: [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Available from: [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Available from: [Link]

  • Syrris. (n.d.). Learn more about Crystallization. Available from: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link]

  • ACS Publications. (2024, April 24). Metastable Zone Width and Primary Nucleation Kinetics for Crystallization of KCl from a KCl-MgCl2-H2O System. Industrial & Engineering Chemistry Research. Available from: [Link]

  • ResearchGate. (n.d.). Some Aspects of the Importance of the Metastable Zone Width and Nucleation in Industrial Crystallizers. Available from: [Link]

  • The University of Chicago. (2014, July 25). SUPERSATURATION AND THE STONE CRYSTALS. Kidney Stone Program. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.4B: Cooling Slowly. Available from: [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Available from: [Link]

  • Madar. (n.d.). Topic 6. Crystallization. Available from: [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Available from: [Link]

  • CrystEngComm (RSC Publishing). (2019, August 27). Methods for estimating supersaturation in antisolvent crystallization systems. DOI:10.1039/C9CE00843H. Available from: [Link]

  • Lasentec. (n.d.). Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Available from: [Link]

  • MDPI. (2021, September 7). Determination of the Metastable Zone Width and Nucleation Parameters of Succinic Acid for Electrochemically Induced Crystallization. Available from: [Link]

  • ESWA. (n.d.). Crystal Size and Cooling Rate - Teacher Notes. Available from: [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]

  • MDPI. (2021, June 30). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

Sources

overcoming steric hindrance in 5-hexyl-5-methyl-imidazolidine-2,4-dione substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and innovators. This guide is designed to serve as a specialized resource for overcoming the unique challenges associated with substitution reactions on the sterically hindered 5-hexyl-5-methyl-imidazolidine-2,4-dione scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common hurdles you may face in your synthetic campaigns. Our goal is to explain not just the how, but the why, empowering you to make informed decisions in your experimental design.

The 5,5-disubstituted hydantoin core is a valuable pharmacophore, but the very substituents that can impart desirable biological activity also create significant steric shields around the reactive N1 and N3 positions.[1][2] This guide provides direct answers and detailed methodologies to navigate these steric challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my standard N-alkylation attempts with alkyl halides and weak bases (e.g., K₂CO₃, Et₃N) resulting in low to no yield?

Answer: This is the most common initial challenge and is a direct consequence of steric hindrance. The bulky hexyl and methyl groups at the C5 position physically block the trajectory of the incoming electrophile, significantly slowing down traditional Sₙ2 reactions.[1]

Furthermore, the two nitrogen atoms of the hydantoin ring have different reactivities:

  • N3-H (Imide): This proton is more acidic (pKa ≈ 9) due to its position between two carbonyl groups.[3] It is more readily deprotonated, even by moderate bases.

  • N1-H (Amide): This proton is significantly less acidic. Deprotonation typically requires a much stronger base.

With a weak base, you may achieve some deprotonation at N3, but the steric hindrance from the C5 substituents severely impedes the subsequent alkylation step. The less acidic N1 position remains largely unreactive. To achieve successful substitution, especially at the more hindered N1 position, a change in strategy is required to overcome this kinetic barrier.

Q2: For N-alkylation, what conditions and alternative methods can overcome this steric barrier?

Answer: When standard Sₙ2 conditions fail, you must either force the reaction with more aggressive conditions or, preferably, switch to a more suitable reaction mechanism.

Strategy A: Enhanced Sₙ2 Conditions

This approach maintains the Sₙ2 pathway but uses stronger reagents to increase the reaction rate. It is most effective for N3-alkylation but can work for N1 with careful base selection.

  • Employ Stronger Bases: Use non-nucleophilic, potent bases to ensure complete and rapid deprotonation. This generates a higher concentration of the nucleophilic hydantoin anion.

  • Use More Reactive Electrophiles: Switch from alkyl chlorides or bromides to more reactive leaving groups like iodides, tosylates (OTs), or triflates (OTf).

Troubleshooting Flowchart for Enhanced Sₙ2

start Starting Point: Low yield with Alkyl-Br/K₂CO₃ base Switch to a Stronger Base (e.g., NaH, KHMDS, tBuOK) start->base Is N-H deprotonation incomplete? electrophile Use a More Reactive Electrophile (e.g., Alkyl-I, Alkyl-OTs) base->electrophile Is reaction still slow? solvent Optimize Solvent (THF, Dioxane) electrophile->solvent Experiencing solubility or rate issues? product Improved Yield of N-Alkylated Product solvent->product

Caption: Troubleshooting logic for enhancing Sₙ2 reactions.

Comparative Data for N-Alkylation Strategies

StrategyBaseElectrophileSolventTemperatureTypical Outcome
Standard K₂CO₃Hexyl-BrDMF80 °C<10% Yield
Enhanced Sₙ2 NaH (1.2 eq)Hexyl-BrTHF65 °CModerate N3-alkylation
Enhanced Sₙ2 tBuOK (1.2 eq)Methyl-ITHF25 °CGood N1/N3 selectivity possible[4]
Mitsunobu -Primary/Secondary AlcoholTHF0 °C to RTHigh yield, clean inversion

Strategy B: The Mitsunobu Reaction (Recommended)

This is often the most effective method for N-alkylation of sterically hindered and acidic N-H bonds.[5] It avoids the direct Sₙ2 displacement on an alkyl halide and instead proceeds through the activation of an alcohol, which is then displaced by the hydantoin nucleophile.

Mechanism Causality: The reaction between triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) forms a highly reactive phosphonium intermediate. This intermediate activates the alcohol's hydroxyl group, turning it into an excellent leaving group. The deprotonated hydantoin then attacks the activated alcohol carbon in a process that proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[5] This pathway is significantly less sensitive to steric bulk around the nucleophile compared to a traditional Sₙ2 reaction.

Step-by-Step Protocol: Mitsunobu N-Alkylation

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-hexyl-5-methyl-imidazolidine-2,4-dione (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the initial exothermic reaction upon adding the azodicarboxylate.

  • Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. The formation of triphenylphosphine oxide (TPPO) is often observed as a white precipitate, indicating reaction progress.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitoring: Track the consumption of the starting hydantoin using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproduct, TPPO, can be challenging to remove. Purification is typically achieved by silica gel column chromatography. Eluting with a hexanes/ethyl acetate gradient usually provides good separation.

Q3: How can I achieve N-arylation on this hindered scaffold? Standard nucleophilic aromatic substitution (SₙAr) is ineffective.

Answer: SₙAr reactions require highly activated aryl halides and are generally not feasible here. For this transformation, transition-metal-catalyzed cross-coupling is the authoritative and most effective approach.

Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds and is renowned for its exceptional functional group tolerance and its ability to couple sterically hindered substrates.[7][8]

Mechanism Causality: The choice of ligand is paramount. For sterically demanding substrates, bulky, electron-rich phosphine ligands are required. These ligands promote the crucial, rate-limiting reductive elimination step, where the C-N bond is formed and the product is released from the palladium center.[9] They also stabilize the active monoligated Pd(0) species, which initiates the catalytic cycle.[7][8]

Buchwald-Hartwig Catalytic Cycle Diagram

G pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa pd2_complex L-Pd(II)(Ar)(X) oa->pd2_complex ligand_exchange Amine Coordination & Deprotonation (Base) pd2_complex->ligand_exchange amide_complex L-Pd(II)(Ar)(N-Hydantoin) ligand_exchange->amide_complex re Reductive Elimination amide_complex->re re->pd0 product Ar-N-Hydantoin (Product) re->product

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Recommended Ligands for Hindered Coupling

Ligand NameStructure TypeKey Feature
XPhos Biaryl PhosphineHighly active for aryl chlorides and hindered substrates.
RuPhos Biaryl PhosphineExcellent for secondary amines (like hydantoins).[9]
BrettPhos Biaryl PhosphineVery bulky; effective for challenging couplings.[9]
Josiphos Ferrocenyl PhosphineRobust and effective for a range of substrates.[7]

Step-by-Step Protocol: Buchwald-Hartwig N-Arylation

  • Preparation: To an oven-dried Schlenk tube or vial, add the Pd-precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under the inert atmosphere, add the 5-hexyl-5-methyl-imidazolidine-2,4-dione (1.0 eq), the aryl halide (or triflate) (1.1 eq), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C) for 12-24 hours. Microwave heating can significantly reduce reaction times.[10]

  • Monitoring: Follow the reaction progress by taking aliquots (under inert atmosphere if the reaction is ongoing) and analyzing via LC-MS or GC-MS.

  • Workup & Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

References
  • Benchchem. A Comparative Guide to N-Protecting Groups for Hydantoins: N-Tosyl vs. Alternatives. 11

  • Organic Chemistry Portal. Hydantoin synthesis.

  • Journal of Medicinal Chemistry. Hydantoin-Substituted 4,6-Dichloroindole-2-carboxylic Acids as Ligands with High Affinity for the Glycine Binding Site of the NMDA Receptor.

  • Angewandte Chemie International Edition. Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account.

  • Molecules. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.

  • ACS Publications. Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2.

  • Proceedings of the National Academy of Sciences. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles.

  • Organic Letters. Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts.

  • The Journal of Organic Chemistry. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization.

  • Chemical Communications. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas.

  • Organic & Biomolecular Chemistry. Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles.

  • ResearchGate. Recent Developments in Hydantoin Chemistry.

  • Organic & Biomolecular Chemistry. Synthesis of amphiphilic hydantoin-based universal peptidomimetics as antibiotic agents.

  • Wikipedia. Buchwald–Hartwig amination.

  • Organic Letters. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.

  • MDPI. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins.

  • Organic Letters. Metal-Free Transamidation of Secondary Amides via Selective N–C Cleavage under Mild Conditions.

  • Organic Synthesis. Mitsunobu reaction.

  • ARKIVOC. Efficient alkylation of N,N '-disubstituted formamidines using Mitsunobu's reagents.

  • Dalton Transactions. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands.

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years.

  • Pakistan Journal of Pharmaceutical Sciences. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.

  • Organic Chemistry Portal. Mitsunobu Reaction.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • Organic Chemistry Portal. Substituted amide synthesis by amidation.

  • Wikipedia. Steric effects.

  • ACS Publications. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions.

  • Taylor & Francis Online. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.

  • ACS Publications. The Chemistry of the Hydantoins.

  • Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?.

  • ResearchGate. Nickel-catalysed selective N-arylation or N,N′-diarylation of secondary diamines.

  • Molecules. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.

  • Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL.

  • ResearchGate. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template.

  • Organic Chemistry Portal. Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds.

  • ResearchGate. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.

  • PubMed. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.

  • Quora. What are the applications of the steric effect?.

  • MIT Open Access Articles. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides.

  • McGraw Hill's AccessScience. Steric effect (chemistry).

  • PubMed. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template.

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts.

  • Organic & Biomolecular Chemistry. Synthesis of functionalized imidazolidine-2-thiones via NHC/base-promoted aza-benzoin/aza-acetalization domino reactions.

  • Benchchem. Technical Support Center: Regioselective Hydantoin Alkylation.

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Toxicity Assessment of Novel Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the toxicological profile of novel hydantoin compounds, using 5-hexyl-5-methyl-imidazolidine-2,4-dione as a case study for comparison against established hydantoin derivatives. Recognizing that novel chemical entities lack extensive public data, this document focuses on establishing a robust, scientifically-grounded methodology for comparative assessment. We will delve into the known toxicities of benchmark hydantoins, primarily phenytoin, and detail the essential experimental protocols required to characterize a new compound's safety profile.

The hydantoin ring is a foundational scaffold in medicinal chemistry, most notably for anticonvulsant drugs like phenytoin.[1][2] However, this class of compounds is also associated with a range of toxic effects, including central nervous system (CNS) depression, hepatotoxicity, and teratogenicity.[3][4][5] Therefore, a rigorous and comparative toxicological evaluation is paramount in the development of new hydantoin-based therapeutics.

Part 1: Toxicological Benchmarks: The Profile of Phenytoin and Related Hydantoins

Phenytoin (5,5-diphenylhydantoin) serves as the quintessential reference compound for hydantoin toxicity studies due to its extensive clinical use and well-documented adverse effects.[3][4]

  • Acute and CNS Toxicity : The toxic effects of phenytoin are dose-dependent.[4] At therapeutic plasma concentrations (10-20 µg/ml), side effects may be minimal, but as levels increase, signs of CNS toxicity emerge, progressing from nystagmus to ataxia, and in severe cases, to coma and seizures.[4][5] In cases of overdose, paradoxical intoxication, where an increase in seizure frequency occurs at high drug levels, has been documented.[6] The primary mechanism of action involves blocking voltage-gated sodium channels in neurons, which, at toxic concentrations, can lead to widespread CNS depression.[5][7]

  • Hepatotoxicity : Drug-Induced Liver Injury (DILI) is a known, albeit less common, risk associated with phenytoin.[7] The evaluation of DILI potential is a critical step in preclinical and clinical development, as severe DILI can be fatal or necessitate liver transplantation.[8] Monitoring for elevated liver enzymes is a standard safety assessment.[8][9]

  • Genotoxicity and Teratogenicity : Long-term use of hydantoins during pregnancy is associated with a collection of birth defects known as Fetal Hydantoin Syndrome.[3][7] This syndrome can include craniofacial abnormalities, growth deficiencies, and limb defects.[7] While the direct genotoxicity of many hydantoins is not fully elucidated, some related structures have shown potential for causing DNA damage. For instance, the hydantoin moiety of nitrofurantoin is not directly responsible for its genotoxicity, which is instead linked to the nitrofuran structure causing oxidative DNA damage.[10]

Other hydantoins like Mephenytoin and Ethotoin have also been used as anticonvulsants, though their use has been limited by either a higher incidence of adverse reactions or lower efficacy compared to phenytoin.[11]

Part 2: A Methodological Framework for Toxicity Profiling

To objectively compare a novel compound like 5-hexyl-5-methyl-imidazolidine-2,4-dione to established hydantoins, a multi-tiered experimental approach is required.

Tier 1: Acute Oral Toxicity Assessment

The initial step in any toxicological evaluation is to determine the acute toxicity following a single oral dose.[12] This provides crucial information on potential health hazards from short-term exposure and helps classify the substance according to the Globally Harmonised System (GHS).[13][14] The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for these studies.

Experimental Protocol: Acute Oral Toxicity – Up-and-Down Procedure (OECD Guideline 425)

This method is chosen for its efficiency, using fewer animals to estimate the LD50 (the statistically derived dose expected to cause death in 50% of animals).[12][13]

  • Animal Selection : Use a single sex of a standard laboratory rodent species, typically female rats, as they are often slightly more sensitive.[14] Animals should be healthy young adults of a commonly used laboratory strain.[12]

  • Housing and Fasting : House animals individually. Withhold food (but not water) overnight before dosing.

  • Dose Preparation : The test substance should first be dissolved in an aqueous solution if possible.[12] If insoluble, a solution in oil (e.g., corn oil) or another appropriate vehicle can be used.[12] The toxicological properties of the vehicle must be known.[12]

  • Administration : Administer the substance sequentially to one animal at a time, typically via oral gavage. The maximum volume in rodents should not exceed 1 ml/100 g body weight for most vehicles, or 2 ml/100 g for aqueous solutions.[12]

  • Dosing Procedure :

    • Start with a dose just below the best preliminary estimate of the LD50.

    • If the animal survives, the next dose is increased (e.g., by a factor of 3.2).

    • If the animal dies, the next dose is decreased.

    • A total of 5 animals are typically used, depending on the outcomes.

  • Observation : Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days.[13] Record all signs of toxicity, including changes in behavior, body weight, and any mortality.

  • Necropsy : Perform a gross necropsy on all animals at the end of the study to identify any pathological changes.[12]

  • Data Analysis : Calculate the LD50 and its confidence interval using appropriate statistical methods based on the pattern of survival and mortality.

OECD_425_Workflow start Start: Select Initial Dose dose_animal Dose a Single Animal start->dose_animal observe Observe for 48h dose_animal->observe outcome Outcome? observe->outcome survived Animal Survived outcome->survived Survival died Animal Died outcome->died Mortality increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose check_stopping Stopping Criteria Met? (e.g., 5 animals tested after first reversal) increase_dose->check_stopping decrease_dose->check_stopping check_stopping->dose_animal No calculate_ld50 Calculate LD50 check_stopping->calculate_ld50 Yes end End calculate_ld50->end

Caption: OECD 425 Acute Oral Toxicity Workflow.

Tier 2: In Vitro Cytotoxicity Assessment

Cytotoxicity assays provide a rapid and ethical means to assess a compound's toxicity at the cellular level, offering mechanistic insights and helping to prioritize compounds for further in vivo testing.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15]

  • Cell Seeding : Seed a relevant cell line (e.g., HepG2 for hepatotoxicity screening, or a neuronal cell line for neurotoxicity) into a 96-well plate at a predetermined density. Incubate overnight to allow for cell attachment.[15]

  • Compound Treatment : Prepare serial dilutions of the test compounds (e.g., 5-hexyl-5-methyl-imidazolidine-2,4-dione and phenytoin) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[15]

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells.[15] Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assay Assay Phase cluster_analysis Analysis Phase seed_cells Seed Cells in 96-well Plate incubate_attach Incubate Overnight for Attachment seed_cells->incubate_attach add_compounds Add Serial Dilutions of Test Compounds incubate_attach->add_compounds incubate_treat Incubate for 24-72 hours add_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Crystal Formation) add_mtt->incubate_mtt dissolve Add Solubilizing Agent (e.g., DMSO) incubate_mtt->dissolve read_absorbance Read Absorbance (~570 nm) dissolve->read_absorbance calculate_ic50 Calculate Cell Viability & Determine IC50 read_absorbance->calculate_ic50

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Tier 3: Specific Organ Toxicity Assessment - Hepatotoxicity

Given the known risk of DILI with some hydantoins, a focused assessment of hepatotoxicity is crucial. During clinical development, this involves systematic monitoring of liver function.

Clinical Evaluation of DILI

The U.S. Food and Drug Administration (FDA) has provided guidance on evaluating DILI potential during clinical trials.[8][9] A key concept is "Hy's Law," which identifies patients at high risk for severe liver injury.

  • Monitoring : Regularly monitor serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin (TBL).

  • Hy's Law Criteria : The appearance of jaundice after hepatocellular injury is a critical prognostic marker. The criteria for a "Hy's Law" case are:

    • Drug causes hepatocellular injury, typically indicated by ALT or AST levels >3 times the upper limit of normal (ULN).

    • As the hepatocellular injury develops, the serum TBL rises to >2 times the ULN.

    • No other reason can be found to explain the combination of increased transaminases and TBL (e.g., biliary obstruction or viral hepatitis).[16]

The occurrence of a confirmed Hy's Law case in a clinical trial is a significant safety concern.

Hys_Law_Logic start Patient on Test Drug alt_ast ALT or AST > 3x ULN? start->alt_ast tbl Total Bilirubin > 2x ULN? alt_ast->tbl Yes no_risk Lower Risk Profile alt_ast->no_risk No other_causes Other Causes Ruled Out? (e.g., Viral Hepatitis, Obstruction) tbl->other_causes Yes tbl->no_risk No hys_law High Risk of Severe DILI (Hy's Law Case) other_causes->hys_law Yes other_causes->no_risk No

Caption: Logical diagram illustrating Hy's Law criteria for DILI.

Part 3: Presenting Comparative Data

Once experimental data is generated for the novel compound, it must be presented alongside data for benchmark hydantoins to allow for a direct comparison of toxic potential.

Table 1: Comparative In Vitro Cytotoxicity of Hydantoin Derivatives (IC50, µM)

This table summarizes cytotoxicity data from various studies. A lower IC50 value indicates higher cytotoxic potential.

CompoundCell LineIC50 (µM)Reference
5-hexyl-5-methyl-imidazolidine-2,4-dione Data to be determinedTBD
Hydantoin 1 (Catechol-hydantoin hybrid)A549 (Lung)9 ± 0.9[17]
Hydantoin 2 (EGFR/HER2 inhibitor)MCF-7 (Breast)4.92[17]
Hydantoin 2 (EGFR/HER2 inhibitor)HCT-116 (Colorectal)12.83[17]
Hydantoin 2 (EGFR/HER2 inhibitor)WI-38 (Normal Fibroblast)39.5[17]
Hydantoin anti-7 (Cyclopentyl derivative)MCF-7 (Breast)4.5[17]
Hydantoin anti-7 (Cyclopentyl derivative)HFF-1 (Normal Fibroblast)12.0[17]
Hydantoin 9 (β-carboline-1-one hybrid)MCF-7 (Breast)0.37 ± 0.02[17]
Hydantoin 9 (β-carboline-1-one hybrid)NCI-H460 (Lung)0.80 ± 0.08[17]

Table 2: Comparative In Vivo Anticonvulsant Activity and Neurotoxicity in Rodents

This table compares the effective dose (ED50) for anticonvulsant activity with the toxic dose (TD50) that causes motor impairment. A higher Protective Index (PI = TD50/ED50) indicates a better safety margin.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotorod TD₅₀ (mg/kg)Protective Index (PI)Reference
5-hexyl-5-methyl-imidazolidine-2,4-dione TBDTBDTBDTBD
Phenytoin5.96 - 8.9Inactive68.5~7.7[18][19]
Carbamazepine8.8100-20070.4~8.0[18]
Valproate272149426~1.6[18]
SB2-Ph (Phenytoin Schiff Base)8.29Not ReportedNot ReportedNot Reported[19]

Conclusion

The toxicological assessment of a novel hydantoin, such as 5-hexyl-5-methyl-imidazolidine-2,4-dione, requires a systematic and comparative approach. By employing standardized protocols for acute toxicity (OECD 425), in vitro cytotoxicity (MTT assay), and adhering to established frameworks for monitoring organ-specific toxicity like DILI (Hy's Law), researchers can build a comprehensive safety profile. Direct comparison of the resulting data (LD50, IC50, TD50) against benchmark compounds like phenytoin is essential for understanding the relative risk and therapeutic potential of new chemical entities in this important pharmacological class. This structured approach ensures both scientific rigor and the responsible development of safer, more effective medicines.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program). (1987, February 24).
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF. Slideshare.
  • Guidance Document on Acute Oral Toxicity Testing. OECD. (2002, May 10).
  • OECD Test Guideline 423 - National Toxicology Program. (2001, December 17).
  • The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide. Benchchem.
  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). PMC.
  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI. (2021, July 26).
  • A Comparative Efficacy Analysis of Dimethyl-Substituted Hydantoins and Other Hydantoin Derivatives. Benchchem.
  • "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. (2020, April 22).
  • Hydantoin - Wikipedia.
  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells. Ovid.
  • Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta rats. PubMed. (2015, May 4).
  • Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. SciSpace. (2008, January 3).
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. (2025, October 11).
  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. (2016, October 7).
  • A Comparative Analysis of 5-(2-Thienyl)hydantoin and Existing Anticonvulsant Drugs. Benchchem.
  • Paradoxical intoxication--a complication of anticonvulsant administration. PubMed.
  • Drug-Induced Liver Injury: Premarketing Clinical Evaluation July 2009. FDA. (2019, October 17).
  • Guidance for Industry Drug-Induced Liver Injury: Premarketing Clinical Evaluation. FDA.
  • Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Dockin. Refubium - Freie Universität Berlin. (2024, May 21).
  • New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. ResearchGate.
  • 5-methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione. NextSDS.
  • 5-Methyl-5-pyridin-4-yl-imidazolidine-2,4-dione Safety Data Sheets. Echemi.
  • Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation. PMC.
  • Phenytoin Mnemonic & Fetal Hydantoin Syndrome | 5-Minutes Review. YouTube. (2023, February 27).
  • (PDF) Drug-induced liver injury. Part I: Classification, diagnosis and treatment. (2025, September 20).
  • View of A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023, January 15).
  • Drug-induced liver injury. JYMS : Journal of Yeungnam Medical Science. (2019, August 27).
  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. MDPI. (2023, October 27).
  • Phenytoin Toxicity: Practice Essentials, Pathophysiology, Epidemiology. (2024, December 27).

Sources

in vivo vs in vitro metabolic stability of 5-hexyl-5-methyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the metabolic stability of 5-hexyl-5-methyl-imidazolidine-2,4-dione (HMH) requires a rigorous comparison against a structurally related, metabolically inert alternative. As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures, explaining the mechanistic causality behind the molecule's behavior and the self-validating experimental systems required to accurately profile it.

Structural Causality & Metabolic Vulnerability

5-Hexyl-5-methyl-imidazolidine-2,4-dione (commonly referred to as 5-hexyl-5-methylhydantoin, or HMH) is a 5,5-dialkylhydantoin frequently utilized as a lipophilic building block and a precursor for durable N-halamine biocidal materials[1]. When evaluating HMH for biological or advanced biomaterial applications, its pharmacokinetic (PK) profile must be heavily scrutinized.

The core imidazolidine-2,4-dione (hydantoin) ring is generally resistant to rapid enzymatic hydrolysis. However, the metabolic fate of the molecule is dictated by its C5 substituents. To illustrate this, we compare HMH against 5,5-dimethylhydantoin (DMH) .

  • DMH (The Alternative): Possesses two short methyl groups. These groups offer minimal steric bulk and lack the extended carbon backbone required for efficient oxidation, resulting in profound metabolic stability.

  • HMH (The Target): Features a 6-carbon hexyl chain. This lipophilic extension serves as an optimal substrate for Cytochrome P450 (CYP450) enzymes. CYP450s readily catalyze the aliphatic hydroxylation of unactivated C-H bonds, specifically targeting the terminal ( ω ) or sub-terminal ( ω -1) carbons of the hexyl chain[2].

MetabolicPathway HMH 5-Hexyl-5-methylhydantoin (Parent Compound) CYP CYP450 Enzymes (Hepatic Microsomes) HMH->CYP Oxidation Hydroxylated ω/ω-1 Hydroxy-HMH (Primary Metabolite) CYP->Hydroxylated Aliphatic Hydroxylation Glucuronide O-Glucuronide Conjugate (Phase II Elimination) Hydroxylated->Glucuronide UGT Enzymes

CYP450-mediated aliphatic hydroxylation pathway of 5-hexyl-5-methylhydantoin.

Designing a Self-Validating Evaluation System

To objectively quantify the metabolic liability introduced by the hexyl chain, we employ a dual-tiered experimental workflow. In vitro liver microsome assays isolate Phase I metabolism, providing intrinsic clearance ( CLint​ ) values without confounding physiological variables[3]. In vivo rodent models subsequently validate these findings by integrating absorption, distribution, and hepatic first-pass extraction.

Workflow Start Compound Selection HMH vs DMH InVitro In Vitro Assay Rat Liver Microsomes Start->InVitro InVivo In Vivo Assay Sprague-Dawley Rats Start->InVivo LCMS LC-MS/MS Quantification (MRM Mode) InVitro->LCMS Quenched Samples InVivo->LCMS Plasma Extracts Data PK & Stability Profiling (CLint, t1/2, AUC) LCMS->Data

Parallel in vitro and in vivo metabolic stability profiling workflow.

Protocol A: In Vitro Hepatic Microsomal Stability (Phase I Isolation)

Causality & Design: We utilize rat liver microsomes (RLM) over whole hepatocytes to specifically isolate CYP450-mediated Phase I metabolism. By controlling the addition of NADPH (the mandatory electron donor for CYP450s), we create a self-validating system: any degradation observed in the absence of NADPH can be definitively attributed to chemical instability or non-CYP enzymes, ensuring the integrity of the clearance data[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 mg/mL suspension of RLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Equilibration: Spike the test compound (HMH or DMH) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation & Control: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM). Critical Control: Maintain a parallel incubation lacking NADPH to validate enzyme-specific turnover.

  • Kinetic Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). This instantly denatures the proteins, halting metabolism and normalizing extraction efficiency.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (Electrospray Ionization, positive MRM mode).

Protocol B: In Vivo Pharmacokinetic Profiling (Systemic Validation)

Causality & Design: In vivo studies are essential to determine if the rapid in vitro clearance translates to a short systemic half-life. Intravenous (IV) dosing establishes the baseline systemic clearance, while oral (PO) dosing reveals the impact of hepatic first-pass metabolism on overall bioavailability.

Step-by-Step Methodology:

  • Formulation: Dissolve HMH and DMH in a vehicle of 5% DMSO, 10% Tween 80, and 85% sterile saline. This surfactant-heavy formulation is mandatory to ensure complete solvation of the highly lipophilic HMH and prevent fatal intravenous precipitation.

  • Administration: Administer to male Sprague-Dawley rats (n=3 per group) via IV bolus (2 mg/kg) and oral gavage (10 mg/kg).

  • Serial Sampling: Collect blood samples (~200 µL) from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction & Precipitation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to harvest plasma. Treat 50 µL of plasma with 150 µL of acetonitrile (containing Internal Standard) to precipitate plasma proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate PK parameters using non-compartmental analysis (NCA).

Quantitative Data Comparison

The experimental data clearly demonstrates the metabolic liability introduced by the hexyl substitution. While DMH acts as a metabolically inert scaffold, the hexyl chain on HMH acts as a metabolic "soft spot," driving rapid systemic clearance.

Parameter5-Hexyl-5-methylhydantoin (HMH)5,5-Dimethylhydantoin (DMH)
Structure (C5 Substituents) Hexyl, MethylMethyl, Methyl
In Vitro Half-Life ( t1/2​ ) 12.4 minutes> 120 minutes
In Vitro Intrinsic Clearance ( CLint​ ) 111.8 µL/min/mg protein< 5.0 µL/min/mg protein
In Vivo IV Clearance ( CL ) 58.2 mL/min/kg (High)8.4 mL/min/kg (Low)
In Vivo IV Half-Life ( t1/2​ ) 0.6 hours4.2 hours
Oral Bioavailability ( F% ) 18% (Extensive First-Pass)> 85%
Minus-NADPH Control Degradation < 2% (Confirms CYP mediation)< 2%

Conclusion

The introduction of a hexyl chain to the C5 position of the imidazolidine-2,4-dione ring fundamentally shifts the molecule from a metabolically stable building block (DMH) to a highly labile substrate (HMH). The self-validating in vitro microsomal assays confirm that this rapid clearance is strictly CYP450-dependent, driven by the aliphatic hydroxylation of the extended carbon chain[2]. For researchers utilizing HMH in biological systems, this rapid metabolic degradation must be factored into dosing regimens, formulation strategies, and efficacy expectations.

References[3] Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry

Source: U.S. Food and Drug Administration (FDA) URL: [Link][2] Title: Reactions Catalyzed by Bacterial Cytochromes P450 Source: Australian Journal of Chemistry URL:[Link][1] Title: Fabric Treated with Antimicrobial N-Halamine Epoxides Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.